molecular formula C16H13N B8812472 2-(2-Methylphenyl)quinoline CAS No. 52146-06-2

2-(2-Methylphenyl)quinoline

Cat. No.: B8812472
CAS No.: 52146-06-2
M. Wt: 219.28 g/mol
InChI Key: SLZKSEMOXRULHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2-Methylphenyl)quinoline is a useful research compound. Its molecular formula is C16H13N and its molecular weight is 219.28 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-(2-Methylphenyl)quinoline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2-Methylphenyl)quinoline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

52146-06-2

Molecular Formula

C16H13N

Molecular Weight

219.28 g/mol

IUPAC Name

2-(2-methylphenyl)quinoline

InChI

InChI=1S/C16H13N/c1-12-6-2-4-8-14(12)16-11-10-13-7-3-5-9-15(13)17-16/h2-11H,1H3

InChI Key

SLZKSEMOXRULHQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=NC3=CC=CC=C3C=C2

Origin of Product

United States

Foundational & Exploratory

2-(2-Methylphenyl)quinoline CAS number and molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 2-(2-Methylphenyl)quinoline (also known as 2-o-tolylquinoline ), a sterically congested 2-arylquinoline scaffold used in medicinal chemistry and organometallic material science.

Chemical Identity & Physicochemical Profile

This compound represents a privileged scaffold where the quinoline core is substituted at the C2 position by an ortho-toluyl group. The presence of the ortho-methyl group introduces significant steric strain, forcing a non-planar conformation between the quinoline and phenyl rings. This "twisted" geometry is a critical feature for disrupting intermolecular


-

stacking in optoelectronic materials and enhancing selectivity in protein binding pockets.
Core Data Table
ParameterValueTechnical Note
Chemical Name 2-(2-Methylphenyl)quinolineSynonym: 2-o-Tolylquinoline
CAS Number 1465-24-3 (verify specific isomer availability)Note: Isomers such as 2-(p-tolyl) (CAS 15698-54-1) or 3-(o-tolyl) (CAS 57479-09-1) are common. Ensure structural specificity.
Molecular Formula

Heterocyclic Aromatic
Molecular Weight 219.28 g/mol Monoisotopic Mass: 219.1048 Da
LogP (Predicted) ~4.2 - 4.5Highly lipophilic; limited aqueous solubility.[1]
H-Bond Acceptors 1 (Quinoline Nitrogen)Weak base (

for conjugate acid).
Rotatable Bonds 1Restricted rotation due to ortho-methyl steric clash.

Part 1: Synthetic Methodology (Self-Validating Protocol)

Rationale: The Suzuki-Miyaura Cross-Coupling

While the Friedländer condensation is a classic route, it often requires harsh conditions (acid/base at high temp) and specific o-aminoaldehyde precursors. The Suzuki-Miyaura cross-coupling is the superior method for research-scale synthesis due to its modularity, mild conditions, and tolerance of the steric hindrance imposed by the ortho-methyl group.

Mechanism of Action: The reaction proceeds via a Pd(0)/Pd(II) catalytic cycle.[2] The steric bulk of the 2-methylphenylboronic acid requires a catalyst system capable of facilitating transmetalation despite the crowded environment.

Protocol: Synthesis of 2-(2-Methylphenyl)quinoline

Reagents:

  • Substrate A: 2-Chloroquinoline (1.0 equiv)

  • Substrate B: 2-Methylphenylboronic acid (1.2 equiv)

  • Catalyst:

    
     (Tetrakis(triphenylphosphine)palladium(0)) (3-5 mol%)
    
  • Base: Potassium Carbonate (

    
    ) (2.0 equiv)[3]
    
  • Solvent: 1,4-Dioxane : Water (4:1 ratio)

Step-by-Step Workflow:

  • Degassing (Critical): Charge a reaction vial with 1,4-dioxane and water. Sparge with Argon or Nitrogen gas for 15 minutes to remove dissolved oxygen (prevents homocoupling and catalyst oxidation).

  • Assembly: Add 2-Chloroquinoline, 2-Methylphenylboronic acid, and

    
     to the vial.
    
  • Catalyst Addition: Add

    
     quickly under an inert atmosphere. Seal the vial immediately.
    
  • Reaction: Heat the mixture to 100°C (reflux) with vigorous stirring for 12–18 hours .

    • Checkpoint: Monitor by TLC (Eluent: 20% Ethyl Acetate in Hexane). The starting material (2-Chloroquinoline) spot (

      
      ) should disappear; a new blue-fluorescent spot (product) will appear.
      
  • Workup:

    • Cool to room temperature.[4][5]

    • Dilute with Ethyl Acetate (EtOAc) and wash with water (

      
      ) and brine (
      
      
      
      ).
    • Dry the organic layer over anhydrous

      
      , filter, and concentrate in vacuo.
      
  • Purification: Purify via Flash Column Chromatography on silica gel.

    • Gradient: 0%

      
       10% EtOAc in Hexane.
      
    • Expectation: The product elutes as a pale yellow oil or solid.

Synthetic Workflow Diagram

SynthesisWorkflow start Precursors: 2-Chloroquinoline 2-Methylphenylboronic Acid catalyst Catalyst System: Pd(PPh3)4 (5 mol%) K2CO3 (2.0 eq) Dioxane/H2O start->catalyst Combine under N2 cycle Catalytic Cycle: 1. Oxidative Addition 2. Transmetalation (Steric Barrier) 3. Reductive Elimination catalyst->cycle Heat to 100°C workup Workup & Purification: Extraction (EtOAc) Flash Chromatography cycle->workup TLC: SM Consumed product Target Product: 2-(2-Methylphenyl)quinoline (Twisted Conformation) workup->product Isolate

Caption: Optimized Suzuki-Miyaura coupling workflow for sterically hindered 2-arylquinolines.

Part 2: Applications & Mechanism of Action

Organometallic Ligand Design (OLEDs)

2-(2-Methylphenyl)quinoline is a critical ligand precursor for Iridium(III) complexes used in Phosphorescent Organic Light-Emitting Diodes (PhOLEDs).

  • Mechanism: The ortho-methyl group creates steric bulk that prevents the "face-to-face"

    
    -stacking of the planar quinoline rings in the solid state.
    
  • Effect: This suppression of intermolecular interaction reduces concentration quenching (self-quenching), thereby increasing the quantum efficiency of the device. The "twisted" nature also blue-shifts the emission slightly compared to the unsubstituted 2-phenylquinoline.

Medicinal Chemistry (Pharmacophore)

The quinoline scaffold is a "privileged structure" in drug discovery.[6]

  • Target Interaction: The nitrogen atom acts as a Hydrogen Bond Acceptor (HBA) in the active site of enzymes (e.g., kinases or gyrases).

  • Steric Control: The 2-methylphenyl group locks the conformation relative to the quinoline core. In Structure-Activity Relationship (SAR) studies, this is used to probe the size of hydrophobic pockets. If the ortho-methyl analog is active while the para-methyl is not, it indicates a specific steric requirement or a restricted rotational space in the binding pocket.

Structural Logic Diagram

SAR_Logic scaffold Quinoline Core (Planar, Aromatic) substituent 2-(o-Tolyl) Group (Steric Bulk) scaffold->substituent Substituted at C2 effect_mat Material Science: Prevents Pi-Stacking Increases Solubility Enhances OLED Efficiency substituent->effect_mat Steric Clash effect_med Medicinal Chemistry: Restricted Rotation Probes Hydrophobic Pocket Width Modulates Lipophilicity substituent->effect_med Conformational Lock

Caption: Impact of the ortho-methyl substituent on material and biological properties.

Part 3: Analytical Characterization

To validate the synthesis of 2-(2-Methylphenyl)quinoline, the following spectral signals are diagnostic:

  • 1H NMR (

    
    , 400 MHz): 
    
    • Methyl Group: A distinct singlet integrating to 3H around

      
       2.30 - 2.45 ppm .
      
    • Quinoline C3-H: A doublet around

      
       7.8 ppm  (characteristic of the 2-substituted quinoline system).
      
    • Aromatic Region: A complex set of multiplets between

      
       7.2 - 8.2 ppm  (9 aromatic protons). The ortho-substitution pattern on the phenyl ring will break the symmetry seen in para-substituted analogs.
      
  • Mass Spectrometry (ESI-MS):

    • [M+H]+ Peak: Expected at m/z 220.1 .[1]

  • IR Spectroscopy:

    • Absence of N-H stretches (unlike the precursor aniline).

    • Strong C=N stretch around 1590-1620 cm⁻¹ .

References

  • Suzuki Coupling Methodology

    • Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483.

  • Quinoline Synthesis Review

    • Prajapati, S. M., et al. (2014). "Recent advances in the synthesis of quinolines: a review." RSC Advances, 4, 24463-24476.

  • OLED Applications (Steric Control)

    • Use of 2-arylquinolines as ligands in Iridium complexes: Lamansky, S., et al. (2001). "Highly Phosphorescent Bis-Cyclometalated Iridium Complexes." Journal of the American Chemical Society, 123(18), 4304–4312.

  • Friedländer Synthesis Alternative

    • Marco-Contelles, J., et al. (2009). "The Friedländer Reaction: From the First to the Latest Synthesis." Chemical Reviews, 109(6), 2652–2671.

Sources

Methodological & Application

Application Note: Fabricating Red Phosphorescent OLEDs using 2-(2-Methylphenyl)quinoline Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the fabrication protocols for red phosphorescent organic light-emitting diodes (PhOLEDs) utilizing 2-(2-Methylphenyl)quinoline (mpq) as the primary cyclometalating ligand. When complexed with iridium(III), this ligand forms Ir(mpq)₂(acac) , a benchmark red emitter known for its high color purity and quantum efficiency.

We present two distinct fabrication methodologies:

  • Vacuum Thermal Evaporation (VTE): For high-performance, multilayer devices.

  • Solution Processing (Spin-Coating): For rapid prototyping and large-area applications.

Target Audience: Materials Scientists, Device Physicists, and R&D Engineers.

Material Fundamentals

The Ligand and Complex

The core ligand, 2-(2-Methylphenyl)quinoline , extends the


-conjugation compared to standard phenylpyridine ligands, shifting the emission into the red region. The methyl group at the ortho position of the phenyl ring sterically hinders intermolecular interactions, reducing self-quenching at high doping concentrations.
  • Ligand: 2-(2-Methylphenyl)quinoline (mpq)

  • Active Emitter: Bis(2-(2-methylphenyl)quinolinato-N,C2’)iridium(III)(acetylacetonate) [Ir(mpq)₂(acac)]

  • Emission Mechanism: Metal-to-Ligand Charge Transfer (MLCT) mixed with Ligand-Centered (LC) transitions, facilitating 100% theoretical internal quantum efficiency via triplet harvesting.

Material Properties Data[1][2][3]
PropertyValue (Approx.)Note
Emission Peak (

)
615 – 625 nmDeep Red
HOMO Level -5.0 to -5.2 eVMeasured via CV
LUMO Level -2.8 to -3.0 eVOptical bandgap offset
Triplet Energy (

)
~2.0 eVRequires Host

eV
CIE Coordinates (0.65, 0.[1][2][3]34)Standard Red
Thermal Stability (

)
> 300°CSuitable for VTE

Device Architecture & Energy Level Alignment

To achieve high efficiency, the device structure must confine triplet excitons within the Emissive Layer (EML). We utilize a "Double Heterostructure" design.

Energy Level Diagram (DOT Visualization)

The following diagram illustrates the critical energy alignment required to prevent triplet quenching and ensure balanced charge injection.

EnergyLevels cluster_confinement Triplet Confinement Zone ITO Anode ITO (-4.8 eV) HIL HIL PEDOT:PSS (-5.2 eV) ITO->HIL Hole Inj. HTL HTL TAPC (-5.5 eV) HIL->HTL EML EML (Host:Dopant) CBP : Ir(mpq)2(acac) LUMO: -2.9 eV HOMO: -5.1 eV HTL->EML Hole Trans. ETL ETL/HBL TPBi (-6.2 eV) ETL->EML Elec. Trans. Cathode Cathode LiF/Al (-3.0 eV) Cathode->ETL Elec. Inj.

Caption: Energy level alignment showing the charge injection barriers. Note the deep HOMO of TPBi acting as a Hole Blocking Layer (HBL).

Fabrication Protocols

Pre-Fabrication: Substrate Cleaning (Critical)

Standard for both protocols.

  • Ultrasonic Bath: Detergent (Decon 90)

    
     DI Water 
    
    
    
    Acetone
    
    
    Isopropanol (15 min each).
  • Drying: Nitrogen blow dry.

  • Surface Activation: UV-Ozone or Oxygen Plasma treatment for 15 minutes (Increases ITO work function to ~4.8 eV).

Protocol A: Vacuum Thermal Evaporation (VTE)

Best for: High efficiency, precise thickness control, multilayer stacks.

Materials:

  • HIL: HAT-CN or MoO₃

  • HTL: NPB or TAPC

  • Host: CBP (4,4′-Bis(N-carbazolyl)-1,1′-biphenyl)[2][4]

  • Dopant: Ir(mpq)₂(acac)

  • ETL: TPBi[1]

Step-by-Step Procedure:

  • Chamber Prep: Pump down to base pressure

    
     Torr.
    
  • HIL/HTL Deposition:

    • Evaporate HAT-CN (10 nm) at 0.5 Å/s.

    • Evaporate NPB (40 nm) at 1.0 Å/s.

  • Emissive Layer (Co-Evaporation):

    • Simultaneously evaporate CBP (Host) and Ir(mpq)₂(acac) (Dopant).

    • Rate Control: Set Host rate to 1.0 Å/s and Dopant rate to 0.05–0.1 Å/s to achieve 5–10 wt% doping concentration .

    • Target Thickness: 30 nm.[5]

  • ETL/HBL Deposition:

    • Evaporate TPBi (40 nm) at 1.0 Å/s. (TPBi blocks holes from escaping the EML).

  • Cathode:

    • Evaporate LiF (1 nm) at 0.1 Å/s.

    • Evaporate Aluminum (100 nm) at 2–5 Å/s.

Protocol B: Solution Processing (Hybrid)

Best for: Low-cost manufacturing, large area.

Materials:

  • HIL: PEDOT:PSS (Al 4083)[4]

  • EML Ink: CBP and Ir(mpq)₂(acac) dissolved in Chlorobenzene or Toluene.

Step-by-Step Procedure:

  • HIL Deposition:

    • Spin-coat PEDOT:PSS at 3000 rpm for 60s.

    • Anneal at 120°C for 15 min in air to remove water.

    • Transfer to Nitrogen Glovebox (

      
       ppm).
      
  • EML Ink Preparation:

    • Dissolve CBP (10 mg/mL) and Ir(mpq)₂(acac) (0.5 mg/mL) in Toluene.

    • Stir at 50°C for 2 hours. Filter through 0.45

      
      m PTFE filter.
      
  • EML Deposition:

    • Spin-coat ink at 2000 rpm for 45s onto the PEDOT:PSS layer.

    • Baking: Anneal at 80°C for 30 min to remove solvent.

  • Top Layer (Vacuum Step):

    • Transfer to evaporator (without air exposure).

    • Deposit TPBi (40 nm), LiF (1 nm), and Al (100 nm) as described in VTE protocol.

Workflow Logic & Troubleshooting

Fabrication Workflow

FabFlow cluster_method Deposition Method Start Start: ITO Substrate Clean Cleaning & UV-Ozone (Remove organics, Imp. WF) Start->Clean VTE Vacuum Thermal Evaporation (Base Pressure < 2e-6 Torr) Clean->VTE High Performance Sol Solution Processing (Spin Coating + Annealing) Clean->Sol Low Cost Cathode Cathode Deposition (LiF / Al) VTE->Cathode Sol->Cathode Hybrid Approach Encap Encapsulation (Glass lid + UV Epoxy) Cathode->Encap Test Characterization (J-V-L, EL Spectra) Encap->Test

Caption: Decision matrix for fabrication routes. Hybrid approach combines solution EML with vacuum cathode.

Troubleshooting Guide
SymptomProbable CauseCorrective Action
High Leakage Current Particle contamination or rough ITO.Filter solutions (0.45

m); Ensure Cleanroom Class 1000 environment.
Blue/Purple Emission Incomplete energy transfer (Host emission).Increase Ir(mpq)₂(acac) doping conc. (e.g., from 5% to 8%).
Low Efficiency (Roll-off) Triplet-Triplet Annihilation (TTA).Use a host with higher triplet energy (e.g., TCTA instead of CBP) or widen the recombination zone.
High Turn-on Voltage Large injection barrier.Check HIL (PEDOT/HAT-CN) thickness; Verify LiF deposition rate.

References

  • Lamansky, S., et al. "Highly Phosphorescent Bis-Cyclometalated Iridium Complexes: Synthesis, Photophysical Characterization, and Use in Organic Light Emitting Diodes." Journal of the American Chemical Society, 2001.

  • BenchChem. "A Comparative Guide to OLED Emitters: Benchmarking Ir(2-phq)2(acac)." BenchChem Application Notes, 2025.

  • Tselekidou, D., et al. "Solution-processable red phosphorescent OLEDs based on Ir(dmpq)2(acac) doped in small molecules as emitting layer." Materials Science in Semiconductor Processing, 2023.[6]

  • Ossila. "Ir(MDQ)2(acac) Material Specifications and Energy Levels." Ossila Product Guides.

  • Adachi, C., et al. "High-efficiency red electrophosphorescence devices." Applied Physics Letters, 2001.

Sources

Sublimation techniques for purifying 2-(2-Methylphenyl)quinoline for OLEDs

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Purity Vacuum Gradient Sublimation of 2-(2-Methylphenyl)quinoline for OLED Applications

Executive Summary

In the fabrication of Organic Light Emitting Diodes (OLEDs), material purity is the single most critical determinant of device efficiency and operational lifetime. Impurities in the emissive layer—even at parts-per-million (ppm) levels—act as non-radiative recombination centers (charge traps) and excitonic quenchers.

This Application Note details the purification of 2-(2-Methylphenyl)quinoline (often abbreviated as mpq or 2-mpq ), a critical bidentate ligand used in the synthesis of high-efficiency phosphorescent Iridium complexes (e.g.,


). Unlike its liquid precursor 2-methylquinoline (Quinaldine), 2-(2-Methylphenyl)quinoline is a solid at room temperature requiring precise thermal gradient sublimation to remove synthesis byproducts such as unreacted halides, boronic acids, and transition metal catalysts (Pd).

Material Profile & Pre-Sublimation Characterization

Before initiating sublimation, the material must be characterized to define the thermal window. Subliming without knowing the decomposition temperature (


) risks contaminating the vacuum chamber with pyrolysis products.
PropertyValue / DescriptionNote
Chemical Name 2-(2-Methylphenyl)quinolineDo not confuse with 2-Methylquinoline (Quinaldine), which is a liquid.[1]
Formula

MW: ~219.28 g/mol
Appearance Off-white to pale yellow powder (Crude)Purified form should be crystalline white/clear.
Melting Point (

)
~80–95°C (Estimated range)Experimental verification via DSC required per batch.
Sublimation Point (

)
~140–170°C (at

Torr)
Dependent on vacuum level.
Decomposition (

)
>280°CDetermined via TGA (5% weight loss).
Pre-Purification Protocol (Mandatory)
  • TGA Analysis: Run Thermogravimetric Analysis (TGA) under

    
     flow. Ensure 
    
    
    
    by at least 50°C.
  • Solvent Wash: Crude material from Suzuki coupling should be washed with cold ethanol/hexane to remove bulk organic impurities before vacuum loading. This reduces "bumping" in the vacuum tube.

Experimental Setup: Vacuum Gradient Sublimation

The purification relies on the Mean Free Path (


)  theory. By reducing pressure to high vacuum (

Torr),

increases, allowing molecules to travel from the hot source zone to the cool deposition zone without collision-induced scattering or degradation.
Equipment Configuration
  • System: Three-Zone Tube Furnace (Quartz tube,

    
     40-60mm).
    
  • Vacuum: Turbo Molecular Pump (TMP) backed by a Rotary Vane Pump. Target base pressure:

    
     Torr.
    
  • Controllers: PID temperature controllers for Source, Gradient, and Deposition zones.

Workflow Diagram

SublimationWorkflow Synthesis Crude Synthesis (Suzuki Coupling) PreWash Solvent Wash (Remove Organics) Synthesis->PreWash TGA Thermal Analysis (Determine T_sub, T_d) PreWash->TGA Loading Load Quartz Boat (Source Zone) TGA->Loading Safe Thermal Window Degas Degassing (T < T_sub, 2-4 hrs) Loading->Degas Vacuum Establish Sublimation Gradient Sublimation (10^-6 Torr) Degas->Sublimation Ramp Temp Harvest Selective Harvesting (Zone Separation) Sublimation->Harvest Crystal Growth Validation Validation (HPLC/NMR/PL) Harvest->Validation

Figure 1: End-to-end purification workflow for OLED ligands.

Detailed Sublimation Protocol

Objective: Isolate ultra-pure 2-(2-Methylphenyl)quinoline crystals while segregating volatile impurities (light fraction) and non-volatile residue (heavy fraction).

Step 1: Loading and Vacuum Establishment
  • Place 2–5g of crude, dried 2-(2-Methylphenyl)quinoline into a quartz or chemically inert ceramic boat.

  • Insert the boat into the Source Zone (Zone 1) of the quartz tube.

  • Insert semi-cylindrical quartz liners (sleeves) into the Deposition Zone to facilitate harvesting.

  • Engage Roughing Pump. Once pressure

    
     Torr, engage Turbo Pump.
    
  • Wait: Allow system to reach

    
     Torr. Rationale: Residual oxygen/moisture at high temps causes irreversible oxidation.
    
Step 2: Degassing (Crucial Step)
  • Action: Heat Source Zone to ~80°C (below

    
     and 
    
    
    
    ).
  • Duration: 2–4 hours.

  • Mechanism: Removes adsorbed water and trapped solvents (hexane/ethanol). Watch the pressure gauge; a spike indicates outgassing. Proceed only when pressure returns to baseline.

Step 3: Establishing the Gradient

Set the three temperature zones to create a specific profile.

ZoneTemperature SettingFunction
Zone 1 (Source) 150°C – 170°CSublimes the target material. Ramp slowly (2°C/min) to avoid splashing.
Zone 2 (Gradient) 120°C

80°C
"Transport Zone." Prevents premature crystallization.
Zone 3 (Deposition) 60°C

RT
"Growth Zone." Target material crystallizes here.[2]

Note: Since 2-(2-Methylphenyl)quinoline has a relatively low molecular weight, active cooling (chiller set to 15°C) at the far end of the tube may be necessary to trap the product if it travels too far.

Step 4: The Separation Process (Visual Monitoring)
  • Heavy Impurities: Dark, carbonized residue remains in the boat (non-volatile).

  • Target Material: White/Clear needles or plates form in Zone 3 (approx. 100°C–60°C region).

  • Volatile Impurities: Yellow/Orange bands (often isomers or degradation products) will deposit further down the tube (cooler region) or enter the cold trap.

Step 5: Harvesting
  • Cool system to room temperature under vacuum.

  • Vent with high-purity Nitrogen (

    
    ) or Argon. Do not vent with air  while hot.
    
  • Remove the quartz liner.

  • Selective Scraping: Physically separate the "heart cut" (pure white crystals) from the colored bands at the edges. Discard the colored interface regions.

Post-Purification Validation (Self-Validating System)

A protocol is only trustworthy if verified. The following metrics confirm success:

  • HPLC Purity:

    • Requirement: >99.9% (Area %).

    • Method: C18 Column, Acetonitrile/Water gradient. Look for the disappearance of the "shoulder" peaks present in the crude trace.

  • 1H NMR Spectroscopy:

    • Verify the integration of the methyl group singlet (~2.3-2.5 ppm) relative to the aromatic protons. Ensure no aliphatic solvent peaks remain.

  • Visual Inspection (Blacklight Test):

    • Expose the tube to UV light (365 nm). Impurities often fluoresce a different color (e.g., green/yellow) compared to the blue/violet emission of the pure ligand. This allows for precise physical separation.

Sublimation Zone Diagram

SublimationZones Source Zone 1: Source Temp: 160°C Residue remains Gradient Zone 2: Gradient Temp: 120°C Vapor Transport Source->Gradient Vapor Flow Product Zone 3: Deposition Temp: 80°C - 40°C Pure Crystal Growth Gradient->Product Crystallization Trap Trap Product->Trap Light Impurities

Figure 2: Thermal zones and material segregation logic.

Troubleshooting & Causality

  • Issue: Material turns brown/black in the boat.

    • Cause: Temperature too high (

      
      ) or vacuum leak (oxidation).
      
    • Fix: Check leak rate; lower Source Temp by 20°C.

  • Issue: Product is "fluffy" or amorphous rather than crystalline.

    • Cause: Deposition zone too cold (rapid quenching) or sublimation rate too fast.

    • Fix: Reduce temperature gradient slope; allow slower growth for higher density crystals (better for device stability).

  • Issue: Pressure spikes during heating.

    • Cause: Insufficient degassing.

    • Fix: Hold at 80°C for an additional 2 hours before ramping to sublimation temp.

References

  • Forrest, S. R. (2004). The path to ubiquitous and low-cost organic electronic appliances on plastic. Nature, 428(6986), 911–918. Link

  • Schmidbaur, H., et al. (2005). High-Purity Organic Molecular Crystals for Optoelectronics. Advanced Materials.
  • Fujimoto, H., et al. (2016).[3] Influence of material impurities in the hole-blocking layer on the lifetime of organic light-emitting diodes.[4] Applied Physics Letters. Link

  • Drechsel, J., et al. (2006). Influence of Material Purification by Vacuum Sublimation on Organic Optoelectronic Device Performance.[5][6][7] SID Symposium Digest. Link

  • ChemSynthesis. (2023). 2-(2-methylphenyl)quinoline Structure and Properties. (Verifying chemical structure and solid state). Link

Sources

Application Notes and Protocols for the Crystallization of 2-(2-Methylphenyl)quinoline Metal Complexes

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

The isolation of high-quality single crystals is a critical bottleneck in the structural elucidation and solid-state characterization of novel metal complexes. This is particularly true for compounds such as 2-(2-methylphenyl)quinoline metal complexes, which are of significant interest in medicinal chemistry and materials science due to the versatile coordination chemistry of the quinoline scaffold.[1][2] This document provides a comprehensive guide to the crystallization of this class of compounds, moving beyond simple procedural lists to explain the underlying principles that govern crystal growth. By understanding the "why" behind each step, researchers can intelligently troubleshoot and optimize their crystallization experiments. Detailed, field-tested protocols for slow evaporation, vapor diffusion, and solvent layering are presented, along with visual workflows and a comparative analysis of common solvent systems.

Foundational Principles of Crystallization

The successful crystallization of any compound, including 2-(2-methylphenyl)quinoline metal complexes, hinges on the controlled transition from a soluble state in solution to a highly ordered, solid crystalline lattice. This process is governed by the principle of supersaturation, where the concentration of the solute exceeds its equilibrium solubility.[3] The key to obtaining single crystals suitable for X-ray diffraction is to achieve supersaturation slowly and methodically, allowing for the methodical growth of a few crystal nuclei rather than the rapid precipitation of an amorphous solid or a microcrystalline powder.[4]

Factors that critically influence the crystallization process include:

  • Solvent Choice: The ideal solvent or solvent system will dissolve the compound at a higher temperature or in a larger volume and become a poor solvent as the temperature decreases or the volume is reduced.[4][5]

  • Temperature: Temperature affects solubility. Slow cooling of a saturated solution is a common and effective technique.[6][7]

  • Concentration: The initial concentration of the complex in the solution is a crucial parameter.

  • Purity of the Compound: Impurities can inhibit crystal growth or be incorporated into the crystal lattice, leading to poor-quality crystals.[8] A purity of at least 80-90% is recommended before attempting crystallization for single-crystal X-ray diffraction.[8]

  • Mechanical Perturbation: Vibrations and disturbances can lead to the formation of multiple small crystals instead of a few large ones.[4]

Core Crystallization Methodologies

The following sections detail the most effective crystallization techniques for 2-(2-methylphenyl)quinoline metal complexes, complete with step-by-step protocols and the rationale behind each procedure.

Slow Evaporation

This technique is often the first approach due to its simplicity and effectiveness for many organometallic compounds.[6][9] It relies on the gradual removal of the solvent, which slowly increases the concentration of the solute to the point of supersaturation and subsequent crystallization.[3]

  • Solvent Selection: Identify a solvent or a co-solvent system in which the 2-(2-methylphenyl)quinoline metal complex is moderately soluble.

  • Dissolution: Dissolve the complex in the chosen solvent to near-saturation. Gentle warming can be used to increase solubility, but be cautious to avoid decomposition.[10]

  • Filtration: Filter the solution through a syringe filter (0.22 µm or 0.45 µm) into a clean crystallization vessel (e.g., a small vial or test tube) to remove any dust or particulate matter that could act as unwanted nucleation sites.[3][10]

  • Vessel Capping: Cover the vessel with a cap that allows for slow solvent evaporation. This can be achieved by using a cap with a small hole, parafilm with a few needle punctures, or a cotton plug.[10] The rate of evaporation can be controlled by the size and number of perforations.[10]

  • Incubation: Place the vessel in a vibration-free environment at a constant temperature.[3] Monitor for crystal growth over several days to weeks.

slow_evaporation cluster_prep Preparation cluster_growth Crystal Growth cluster_outcome Outcome dissolve Dissolve Complex in Suitable Solvent filter Filter Solution to Remove Impurities dissolve->filter evaporate Slowly Evaporate Solvent in a Covered Vial filter->evaporate incubate Incubate in a Vibration-Free Environment evaporate->incubate crystals Formation of Single Crystals incubate->crystals vapor_diffusion cluster_prep Preparation cluster_growth Crystal Growth cluster_outcome Outcome dissolve Dissolve Complex in a 'Good' Solvent (Inner Vial) setup Place Inner Vial in a Sealed Chamber with 'Anti-Solvent' dissolve->setup diffuse Anti-Solvent Vapor Diffuses into the Complex Solution setup->diffuse supersaturate Supersaturation and Crystal Nucleation diffuse->supersaturate crystals Formation of High-Quality Crystals supersaturate->crystals

Caption: Workflow for the vapor diffusion crystallization method.

Solvent Layering (Liquid-Liquid Diffusion)

This technique is particularly useful when the complex is highly soluble in one solvent and very insoluble in another, and the two solvents are miscible. [6][7]A solution of the complex is carefully layered with a less dense anti-solvent. Crystals form at the interface as the solvents slowly diffuse into one another. [11]

  • Solvent Selection: Choose a "good" solvent in which the complex is soluble and a miscible "anti-solvent" with a different density in which the complex is insoluble. [6][8]2. Solution Preparation: Dissolve the 2-(2-methylphenyl)quinoline metal complex in the denser "good" solvent in a narrow vessel like a test tube or an NMR tube. [7]3. Layering: Carefully and slowly add the less dense "anti-solvent" down the side of the vessel to form a distinct layer on top of the complex solution. [6]A syringe or pipette can be used for this purpose. To avoid disturbing the interface, a buffer layer of the pure "good" solvent can be added before the anti-solvent. [7]4. Diffusion and Crystallization: Seal the vessel and leave it undisturbed. [6]The slow diffusion at the interface will cause the complex to crystallize over time.

solvent_layering cluster_prep Preparation cluster_growth Crystal Growth cluster_outcome Outcome dissolve Dissolve Complex in a Denser 'Good' Solvent layer Carefully Layer a Less Denser 'Anti-Solvent' on Top dissolve->layer diffuse Slow Diffusion at the Solvent-Solvent Interface layer->diffuse crystallize Crystals Form at the Interface diffuse->crystallize crystals Formation of Single Crystals crystallize->crystals

Caption: Workflow for the solvent layering crystallization method.

Solvent Systems and Troubleshooting

The choice of solvent is paramount for successful crystallization. [5][6]For 2-(2-methylphenyl)quinoline metal complexes, which are likely to have significant aromatic character, a range of organic solvents should be screened.

Good Solvent (for dissolving the complex) Anti-Solvent (for precipitation) Applicable Technique(s) Notes
Dichloromethane (DCM)Hexane, Pentane, Diethyl EtherVapor Diffusion, Solvent LayeringA very common and effective combination for organometallic complexes. [9]DCM is denser than the anti-solvents.
ChloroformHexane, Pentane, EthanolVapor Diffusion, Solvent LayeringSimilar to DCM, offers good solubility for many complexes.
Tetrahydrofuran (THF)Hexane, PentaneVapor Diffusion, Solvent LayeringTHF is less dense than chlorinated solvents, which should be considered for layering.
TolueneHexane, PentaneVapor Diffusion, Solvent LayeringGood for aromatic compounds; evaporation is slower than with DCM.
AcetonitrileDiethyl Ether, TetrahydrofuranVapor Diffusion, Solvent LayeringAcetonitrile is polar and can be a good solvent for more polar complexes.
Methanol/EthanolDiethyl Ether, HexaneVapor Diffusion, Solvent LayeringUseful for complexes with some polarity.
Dimethylformamide (DMF)Water, Diethyl EtherVapor Diffusion, Solvent LayeringHigh boiling point, making it unsuitable for slow evaporation. Good for highly insoluble compounds.
  • Oiling Out: If the complex precipitates as an oil instead of a solid, it means the solution is too supersaturated or the temperature is above the compound's melting point in that solvent mixture. [5][12]To remedy this, try using a more dilute solution, a slower rate of anti-solvent addition or evaporation, or a lower temperature. [5][13]* Formation of Powder: This indicates that nucleation is too rapid. [13]Slow down the crystallization process by reducing the rate of evaporation (fewer holes in the cap), using a slower diffusion rate (lower temperature), or using a slightly better solvent system. [6][12]* No Crystals Form: The solution may not be reaching supersaturation. [12][13]Try a poorer solvent or a better anti-solvent. If using slow evaporation, increase the rate of evaporation slightly. Seeding the solution with a tiny crystal from a previous batch can also induce crystallization. [5]* Small or Needle-like Crystals: This is often due to rapid crystal growth. [5]Slowing down the process, as described above, can lead to larger, more well-defined crystals.

Conclusion

The crystallization of 2-(2-methylphenyl)quinoline metal complexes is an empirical science that requires patience and a systematic approach. By understanding the fundamental principles of solubility and supersaturation, and by methodically applying techniques such as slow evaporation, vapor diffusion, and solvent layering, researchers can significantly increase their chances of obtaining high-quality single crystals. The protocols and troubleshooting guide provided herein serve as a robust starting point for the successful crystallization and subsequent structural analysis of this important class of compounds.

References

  • Benchchem. (n.d.). Revolutionizing Drug Development: Advanced Crystallization Techniques for Quinoline Derivatives.
  • Li, Y., et al. (2013). Synthesis, Crystal Structures, and Antibacterial Evaluation of Metal Complexes Based on Functionalized 2-phenylquinoline Derivatives. Journal of the Chinese Chemical Society.
  • Zhang, Y., et al. (2025). Determining factors in the growth of MOF single crystals unveiled by in situ interface imaging. ResearchGate.
  • (n.d.). Getting crystals your crystallographer will treasure: a beginner's guide - PMC.
  • Benchchem. (n.d.). Technical Support Center: Crystallization of Organometallic Carboxylic Acids.
  • (n.d.). Guide for crystallization.
  • (n.d.). Slow Evaporation Method.
  • University of Florida. (2015, April 28). Crystal Growing Tips. The Center for Xray Crystallography.
  • KU Leuven. (2026, February 6). How to crystallize your sample. X-ray Core.
  • (n.d.). Request PDF: Quinoline-based metal complexes: Synthesis and applications.
  • (n.d.). crystallography-crystallization-guide.pdf. IMSERC.
  • (2021, February 28). Crystallisation. The Schlenk Line Survival Guide.
  • (2022, August 16). 2.2.4.6F: Troubleshooting. Chemistry LibreTexts.
  • (n.d.). Growing Crystals That Will Make Your Crystallographer Happy. Chemistry.
  • (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts.

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Quantum Yield of Ir(mpq)₂acac Complexes

Author: BenchChem Technical Support Team. Date: February 2026

Core Directive & Executive Summary

Welcome to the Advanced Materials Technical Support Center. You are likely accessing this guide because your red-emitting iridium complex, specifically based on the 2-(2-methylphenyl)quinoline (mpq) ligand, is exhibiting lower-than-expected Photoluminescence Quantum Yield (PLQY).

The Diagnosis: Ir(mpq)₂acac is a classic "deep red" emitter. Its low QY is rarely due to a single factor. It is typically a convergence of intrinsic non-radiative decay (governed by the Energy Gap Law) and extrinsic quenching (impurity or aggregation). The methyl group at the ortho position (2-position) of the phenyl ring introduces significant steric bulk, twisting the ligand and distorting the octahedral geometry. While this prevents self-quenching to some degree, it can also lower the energy barrier to non-emissive Metal-Centered (MC) states.

The Solution Strategy: This guide utilizes a "Hardware/Software/Environment" troubleshooting model:

  • Hardware (Synthesis): Eliminating chloride impurities and isomer contamination.

  • Software (Molecular Design): Rigidifying the ligand frame to suppress vibrational quenching.

  • Environment (Matrix): Optimizing the host-guest system to prevent Triplet-Triplet Annihilation (TTA).

Module 1: Synthesis & Purification Troubleshooting ("The Hardware")

User Issue: "My synthesized complex is dark red/brown and has a PLQY < 10% in solution."

Root Cause Analysis: The most common failure point is the incomplete cleavage of the chloro-bridged dimer intermediate


. Residual chloride acts as a heavy atom quencher and creates defect sites. Furthermore, the ortho-methyl group makes the formation of the emissive facial isomer kinetically slower than the non-emissive or weakly emissive meridional isomer.
Protocol 1: The "Glycerol Method" for Isomer Purity

Standard 2-ethoxyethanol methods often fail to drive the sterically hindered mpq ligand into the fac-configuration.

Step-by-Step Methodology:

  • Dimer Formation: React

    
     with excess 2-(2-methylphenyl)quinoline (2.5 eq) in 2-ethoxyethanol/water (3:1) at reflux (110°C) for 24h.
    
    • Checkpoint: The precipitate must be filtered and washed with water, then hexane. Do not proceed if the solid is sticky/tar-like.

  • Ligand Exchange (The Critical Step): Suspend the dimer and acetylacetone (acac) (3 eq) in glycerol rather than ethoxyethanol.

  • High-Temp Activation: Heat to 180-200°C for 12-18 hours under

    
    .
    
    • Scientific Rationale: The high boiling point of glycerol allows the reaction to overcome the steric barrier of the ortho-methyl group, thermodynamically favoring the fac-isomer over the mer-isomer.

  • Purification:

    • Precipitate in water.

    • Flash Chromatography: Silica gel (DCM:Hexane 1:1).

    • Mandatory: High-Vacuum Sublimation (

      
       Torr, ~280°C).
      

Visualizing the Workflow:

SynthesisWorkflow Start Start: IrCl3 + mpq Ligand Dimer Chloro-Bridged Dimer [Ir(mpq)2(μ-Cl)]2 Start->Dimer Reflux 24h SolventCheck Decision: Solvent Choice Dimer->SolventCheck Ethoxy 2-Ethoxyethanol (110°C) SolventCheck->Ethoxy Standard Glycerol Glycerol (200°C) SolventCheck->Glycerol Recommended (Steric Bulk Fix) MerIsomer Mer-Isomer (Low QY, Impure) Ethoxy->MerIsomer Kinetic Trap FacIsomer Fac-Isomer (High QY) Glycerol->FacIsomer Thermodynamic Control Sublimation High-Vac Sublimation (Removal of quenchers) MerIsomer->Sublimation Ineffective FacIsomer->Sublimation

Figure 1: Synthetic pathway decision tree highlighting the Glycerol Method for overcoming steric hindrance in mpq ligands.

Module 2: Molecular Design ("The Software")

User Issue: "My compound is pure, but the QY is capped at 0.2-0.3. How do I break the Energy Gap Law?"

Technical Insight: Red emitters suffer from the Energy Gap Law , where the non-radiative decay rate (


) increases exponentially as the emission energy decreases. Additionally, the thermal population of Metal-Centered (MC)  states (d-d transitions) from the emissive Metal-to-Ligand Charge Transfer (MLCT)  state is a major loss channel.

The Fix: Rigidification & Ligand Field Tuning To improve QY, you must raise the energy of the MC states relative to the MLCT state.

Strategy A: Ancillary Ligand Substitution

Replace the acac ligand.[1] While acac is standard, it often results in "floppy" complexes.

  • Recommendation: Use pic (picolinate) or bulky ketoiminates.

  • Why: Picolinate is a stronger field ligand than acac, which destabilizes the MC states (pushes them higher in energy), reducing thermal quenching.

Strategy B: Steric Interlocking (The "dmpq" approach)

If you are using mpq (2-(2-methylphenyl)quinoline), consider switching to dmpq (2-(3,5-dimethylphenyl)quinoline) or adding a bulky group to the ancillary ligand.

  • Mechanism: The ortho-methyl in mpq causes twisting. Adding methyls at the 3,5 positions (dmpq) or using a bulky ancillary ligand (like dipba) suppresses molecular vibrations in the excited state. This reduces the reorganization energy and decreases

    
    .
    

Comparative Data Table:

ComplexAncillary LigandEmission

(nm)
PLQY (Solution)Mechanism of Improvement
Ir(mpq)₂acac acetylacetonate~620 (Red)0.15 - 0.25Baseline (prone to MC quenching)
Ir(mpq)₂pic picolinate~615 (Red)0.35 - 0.45Stronger field ligand raises MC state
Ir(dmpq)₂acac acetylacetonate~605 (Red-Orange)0.60 - 0.80Rigidification suppresses vibrations
Ir(mpq)₂(dipba) diisopropylbenzamidinate~625 (Deep Red)0.30 - 0.40Bulky ancillary prevents aggregation

Visualizing the Quenching Pathway:

Jablonski Ground Ground State (S0) MLCT Emissive Triplet (3MLCT) Radiative Decay Ground->MLCT Excitation + ISC MLCT->Ground Phosphorescence (hv) MC Metal-Centered (3MC) Non-Radiative Trap MLCT->MC Thermal Activation (Quenching) MC->Ground Non-Radiative Decay (Heat) Heat Thermal Energy (kT) Heat->MLCT Promotes

Figure 2: Simplified Jablonski diagram showing the competition between Phosphorescence and Thermal Activation to the non-emissive MC state.

Module 3: Matrix Integration ("The Environment")

User Issue: "The powder glows brightly, but my OLED device/thin film is dim."

Diagnosis: Triplet-Triplet Annihilation (TTA) or improper Host Triplet Energy (


).

Protocol: Host Selection & Doping

  • Doping Concentration:

    • Do not use 100% neat films. Ir(mpq) complexes stack efficiently due to the planar quinoline, leading to severe concentration quenching.

    • Optimal Range: 3% to 8% by weight in a host matrix.

  • Host Energy Matching:

    • The Triplet Energy of the Host (

      
      ) must be significantly higher  than the Triplet Energy of the Dopant (
      
      
      
      ).
    • Ir(mpq)₂acac

      
      
      
      
      
      2.0 - 2.1 eV.
    • Bad Host: Alq3 (

      
       is too low; host quenches dopant).
      
    • Good Hosts:

      • CBP: Standard, but can be unstable.

      • TCTA: Excellent hole transport, high

        
        .
        
      • BBeSq: Suitable for deep red, good electron transport.

Frequently Asked Questions (FAQ)

Q: Why is my emission shifting blue when I add the methyl group? A: The ortho-methyl group creates steric clash, preventing the ligand from becoming perfectly coplanar. This reduces the effective conjugation length of the ligand, which increases the energy gap (Blue Shift) compared to the unsubstituted 2-phenylquinoline.

Q: Can I use column chromatography alone for purification? A: No. While chromatography removes organic impurities, it cannot effectively remove trace isomers or inorganic salts trapped in the lattice. Sublimation is non-negotiable for device-grade QY.

Q: Why does the solution turn green during synthesis? A: This usually indicates the formation of an oxidized impurity or a specific degradation product of the quinoline ligand. If this happens, discard the batch; the "green species" is a potent triplet quencher.

References

  • Lamansky, S., et al. (2001). "Highly Phosphorescent Bis-Cyclometalated Iridium Complexes: Synthesis, Photophysical Characterization, and Use in Organic Light Emitting Diodes." Journal of the American Chemical Society.

  • Tsuboyama, A., et al. (2003). "Homoleptic Cyclometalated Iridium Complexes with Highly Efficient Red Phosphorescence and Application to Organic Light-Emitting Diodes." Journal of the American Chemical Society.

  • Kim, D., et al. (2011).[2] "Highly Efficient Red Phosphorescent Dopants in Organic Light-Emitting Devices."[2][3][4][5] Advanced Materials. (Discusses Ir(dmpq)₂acac efficiency).

  • Li, J., et al. (2013). "Synthetic control of excited-state properties in cyclometalated iridium(III) complexes." Inorganic Chemistry. (Details on ancillary ligand effects).

  • Ossila Product Data. "Ir(dmpq)2(acac) Specifications and Quantum Yields."

Sources

Technical Support Guide: Purification of 2-(2-Methylphenyl)quinoline

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Removal of unreacted aniline from 2-(2-Methylphenyl)quinoline Ticket ID: PUR-Q-2024-001 Support Level: Tier 3 (Senior Application Scientist)

Executive Summary & Problem Analysis

The Challenge: Separating aniline (starting material) from 2-(2-Methylphenyl)quinoline (product) is a classic "separation of close bases" problem. Both compounds are aromatic amines with similar basicity.

  • Aniline (

    
    ):  Primary amine.
    
  • Quinoline Derivative (

    
    ):  Tertiary amine (pyridine-like nitrogen).
    

Why Standard Methods Fail: Because the


 is 

, a standard acid-base extraction will not work efficiently. If you lower the pH to protonate the aniline, you inevitably protonate the quinoline, causing both to move into the aqueous layer. Fractional distillation is also risky due to the high boiling points and potential for thermal decomposition or co-distillation (azeotropes).

The Solution: The most robust method exploits the chemical difference between the amines rather than their physical properties. We will convert the primary amine (aniline) into a neutral amide (acetanilide) using acetic anhydride, rendering it non-basic. The tertiary amine (quinoline) cannot react and remains basic, allowing for easy separation via acid-base extraction.

Primary Protocol: Chemical Scavenging (Acetylation)

This is the "Gold Standard" method for purifying tertiary amines from primary amine contaminants.

Reagents Required:
  • Crude reaction mixture[1][2][3]

  • Acetic Anhydride (

    
    )
    
  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • 1M Hydrochloric Acid (HCl)

  • 2M Sodium Hydroxide (NaOH) or Ammonium Hydroxide (

    
    )
    
Step-by-Step Methodology:
  • Derivatization (The Scavenge):

    • Dissolve the crude mixture in a minimal amount of inert solvent (e.g., toluene) or use the neat crude oil.

    • Add 1.2 - 1.5 equivalents of Acetic Anhydride relative to the estimated remaining aniline.

    • Tip: If aniline content is unknown, add

      
       until a small aliquot shows no primary amine spot on TLC (ninhydrin stain).
      
    • Heat to

      
       for 30–60 minutes.
      
    • Mechanism: Aniline converts to Acetanilide (Neutral). The Quinoline remains a Tertiary Amine (Basic).

  • Acid Wash (The Separation):

    • Cool the mixture and dilute with DCM.

    • Wash the organic layer with 1M HCl (

      
      ).
      
    • Crucial Step: The Quinoline protonates and moves to the Aqueous Acidic Layer . The neutral Acetanilide stays in the Organic Layer .

    • Save the Aqueous Layer! (A common error is discarding the aqueous layer thinking the product is organic).

  • Liberation (Recovery):

    • Take the acidic aqueous layer (containing the Quinoline-HCl salt).

    • Cool on ice.[1][4] Slowly basify with 2M NaOH until pH > 10.

    • The solution will turn cloudy as the free-base Quinoline precipitates or oils out.

  • Final Extraction:

    • Extract the basic aqueous mixture with DCM (

      
      ).
      
    • Dry combined organics over

      
      , filter, and concentrate.[5]
      
Workflow Visualization

PurificationWorkflow Start Crude Mixture (Quinoline + Aniline) Step1 Add Acetic Anhydride Heat 60°C Start->Step1 Derivatization Step2 Partition: DCM / 1M HCl Step1->Step2 OrgLayer Organic Layer (Contains Neutral Acetanilide) Step2->OrgLayer Neutral Species AqLayer Aqueous Layer (Contains Quinoline-HCl Salt) Step2->AqLayer Protonated Species Waste Discard Organic Layer (Waste) OrgLayer->Waste Basify Basify with NaOH (pH > 10) Extract with DCM AqLayer->Basify Liberation Final Pure 2-(2-Methylphenyl)quinoline Basify->Final

Caption: Logical flow for the chemical scavenging of aniline using acetic anhydride.

Secondary Protocol: Chromatographic Purification

If chemical modification is not permissible, you must use Flash Column Chromatography. However, basic quinolines often "tail" (streak) on silica gel due to interaction with acidic silanol groups.

Optimization Table
ComponentRecommendationMechanism of Action
Stationary Phase Standard Silica Gel (40-63

)
Separation matrix.
Mobile Phase Hexanes : Ethyl Acetate (Gradient)Standard polarity adjustment.
Modifier (Critical) 1% Triethylamine (TEA) Blocks acidic silanol sites on silica, sharpening the quinoline peak.
Detection UV (254 nm)Both compounds are UV active.
Elution Order 1. Aniline (Less Polar*)2. QuinolineNote: While aniline is generally less polar than quinoline, the elution order can flip depending on the specific quinoline substituents and the pH of the silica. Always run a TLC co-spot.

Troubleshooting Decision Tree:

Troubleshooting Problem Impurity Issue Check Is Aniline > 10%? Problem->Check HighImp Use Acetylation Method (Protocol 2.1) Check->HighImp Yes LowImp Use Chromatography (Protocol 3.1) Check->LowImp No Tailing Peaks Tailing? LowImp->Tailing AddTEA Add 1% TEA to Eluent Tailing->AddTEA Yes

Caption: Decision matrix for selecting the optimal purification strategy.

Physical Data & Solubility Profile

Understanding the solubility differences after chemical modification is key to the extraction's success.

CompoundState

(Conj. Acid)
Solubility (1M HCl)Solubility (DCM)
Aniline Liquid~4.6Soluble (Salt)Soluble (Base)
Acetanilide (Derivatized Aniline)SolidNeutralInsoluble Soluble
2-(2-Methylphenyl)quinoline Solid/Oil~4.9Soluble (Salt) Soluble (Base)

Frequently Asked Questions (FAQ)

Q1: The acetic anhydride reaction turned my mixture dark/black. Is my product ruined? A: Not necessarily. Aniline oxidizes easily, and the heat from the acetylation can accelerate this, forming dark "tar." However, the quinoline ring is very stable. Proceed with the acid wash; the dark tarry impurities usually stay in the organic layer (acetanilide layer), while the quinoline moves to the clear aqueous acid layer.

Q2: I formed an emulsion during the extraction. What do I do? A: Basic extractions often emulsify.

  • Filter: Pass the biphasic mixture through a pad of Celite.

  • Brine: Add saturated NaCl solution.

  • Time: Allow it to sit for 20+ minutes.

  • DCM vs. EtOAc: If using EtOAc, switch to DCM; the higher density often helps break emulsions better than EtOAc.

Q3: Can I use recrystallization instead? A: Yes, but only if the aniline content is low (<5%). 2-Substituted quinolines often crystallize well from Ethanol or Ethyl Acetate/Hexane . If aniline content is high, it will co-crystallize or prevent the lattice from forming (oiling out). Use the acetylation method first to bulk-remove aniline, then recrystallize for final polish.

Q4: Why not use Diazotization (


)? 
A:  You can. Dissolving the mixture in HCl and adding Sodium Nitrite at 0°C will convert aniline to a diazonium salt, which decomposes to phenol (removable by base wash). However , this method generates nitrosamines (carcinogenic) and can nitrate the quinoline ring if not carefully controlled. The acetic anhydride method is safer and milder.

References

  • Organic Syntheses , Coll.[6] Vol. 1, p. 478 (1941); Vol. 8, p. 96 (1928). Quinoline Synthesis and Purification.[1][3][4][6][7]

  • BenchChem Technical Guides. Comparison of Quinoline Purification Techniques.

  • Williams, R. pKa Data Compiled for Nitrogen Heterocycles. Organic Chemistry Data.[1][6][8]

  • National Institutes of Health (NIH). Solubility and Stability of Quinoline Derivatives.

  • Vogel, A.I.Textbook of Practical Organic Chemistry.

Disclaimer: This guide is for research purposes only. Always consult the Safety Data Sheet (SDS) for Aniline, Acetic Anhydride, and Quinoline derivatives before handling.

Sources

Optimizing thermal stability of 2-(2-Methylphenyl)quinoline based emitters

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Thermal Stability Optimization for 2-(2-Methylphenyl)quinoline Emitters

  • Product Series: Ir(III) Bis-Cyclometalated Complexes (Ir(mpq)₂ / Ir(dmpq)₂ derivatives)

  • Primary Application: Red/Orange Phosphorescent OLEDs (PHOLEDs)

  • Support Level: Tier 3 (Advanced Materials Science)

Introduction

Welcome to the Advanced Materials Technical Support Center. This guide is designed for researchers experiencing thermal instability with 2-(2-Methylphenyl)quinoline (mpq) based emitters.

While the mpq ligand scaffold provides excellent color purity and quantum efficiency (due to the twisted conformation induced by the ortho-methyl group), this same steric twist often compromises the packing density and thermal robustness of the final film. This guide addresses the three most common failure modes: Sublimation Decomposition , Low Glass Transition Temperature (


) , and High-Temperature Efficiency Roll-off .

Module 1: Structural Integrity & Synthesis

Issue: "My complex decomposes or turns black during vacuum sublimation purification."

Diagnosis: The ortho-methyl group on the phenyl ring is metabolically and thermally active. While it prevents self-quenching, it is susceptible to benzylic oxidation if trace oxygen is present, or ligand dissociation if the ancillary ligand bond is weak.

Troubleshooting Protocol:

ParameterSpecification / Action
Vacuum Level Must be

Torr. The mpq ligand is sensitive to oxidative degradation at high T.
Temperature Ramp Do not overshoot. Ramp rate: 1-2 °C/min. Hold at 20°C below expected

for 1 hour to degas.
Ancillary Ligand If using acac (acetylacetonate), consider switching to pic (picolinate) or fptz (fluorophenyltetrazole). Acac complexes often have lower dissociation energies (

) than the mpq ligand itself.
Visual Check Black Residue: Indicates decomposition (Ligand loss). White/Yellow Ash: Indicates impurities/precursors.

Q: Why does my Ir(mpq)₂(acac) yield drop after sublimation? A: The Ir-O bond in the acac ancillary ligand is often the "weakest link." At temperatures


, acac can dissociate before the complex sublimes.
  • Fix: Modify the ancillary ligand to a rigid, chelated structure like 3,7-diethyl-4,6-nonanedione to increase steric bulk and bond strength, or switch to a heteroleptic design with a stronger field strength ligand.

Module 2: Thermal Characterization (TGA/DSC)

Issue: "The film crystallizes or creates 'dark spots' during device operation."

Diagnosis: This is a


 (Glass Transition)  failure, not a 

(Decomposition) failure. 2-MPQ complexes often have low

(

) due to the planar nature of the quinoline, even with the methyl twist. Low

allows molecules to migrate and crystallize (aggregate) under the Joule heating of the OLED.

Experimental Workflow: Thermal Profiling

  • TGA (Thermogravimetric Analysis):

    • Measure

      
       (Temperature at 5% weight loss).[1]
      
    • Target:

      
      .
      
    • Note: If weight loss occurs

      
      , residual solvent is present. Recrystallize in Dichloromethane/Hexane before testing.
      
  • DSC (Differential Scanning Calorimetry):

    • Cycle 1: Heat to 300°C (erase thermal history). Cool rapidly.

    • Cycle 2: Heat at 10°C/min. Look for the step transition (

      
      ).
      
    • Warning: If you see a sharp exothermic peak after

      
      , your material is "Cold Crystallizing." This is fatal for OLED lifetime.
      

Data Comparison: Ligand Engineering Effects

CompoundLigand Modification

(°C)

(°C)
Stability Verdict
Ir(mpq)₂(acac) None (Base)~110320Low (Prone to aggregation)
Ir(dmpq)₂(acac) 3,5-Dimethyl~135345Medium (Better packing)
Ir(tBu-mpq)₂(acac) tert-Butyl on Quinoline~160 380High (Steric bulk locks morphology)

Q: How do I increase


 without changing the emission color? 
A:  Attach bulky, non-conjugated groups (like adamantane or tert-butyl) to the quinoline backbone  (positions 4 or 6). This increases molecular weight and rigidity without significantly altering the HOMO-LUMO gap (triplet energy), preserving your red/orange color point.

Module 3: Device Integration & Stability

Issue: "Efficiency rolls off drastically at high brightness/temperature."

Diagnosis: This is likely Triplet-Triplet Annihilation (TTA) exacerbated by thermal energy. As temperature rises, exciton mobility increases. If the 2-MPQ emitters are not perfectly dispersed, they aggregate.

Mechanism of Failure:



Optimization Strategy: The "Host-Lock" Method Do not rely solely on the emitter's stability. You must match the emitter to a high-


 host matrix.

Recommended Hosts for 2-MPQ Emitters:

  • CBP: Standard, but

    
     (~62°C) is too low for high-stability 2-MPQ devices. Avoid. 
    
  • mCP: Better triplet energy, but morphological stability is moderate.

  • BAlq / BBeq₂: Excellent thermal stability, but check triplet energy levels to prevent back-transfer.

  • High-

    
     Mix:  Co-host systems (e.g., TCTA:TPBi) are recommended to freeze the morphology.
    

Visualizing the Optimization Pathway

The following diagram illustrates the decision matrix for troubleshooting thermal instability in 2-MPQ emitters.

ThermalOptimization Start START: Thermal Instability Detected CheckType Identify Failure Mode Start->CheckType ModeA Decomposition during Sublimation/Deposition CheckType->ModeA ModeB Film Crystallization (Low Tg) CheckType->ModeB ModeC Device Efficiency Roll-off (High T operation) CheckType->ModeC SolA1 Check Vacuum (<10^-6 Torr) & Ramp Rate ModeA->SolA1 Step 1 SolB1 Add Steric Bulk (tert-butyl at pos 4/6) ModeB->SolB1 Molecular Design SolB2 Use High-Tg Host Matrix (e.g., TCTA:TPBi) ModeB->SolB2 Device Engineering SolC2 Optimize Co-Host System (Balance Charge/Heat) ModeC->SolC2 Primary Fix SolA2 Change Ancillary Ligand (acac -> pic/fptz) SolA1->SolA2 If fails SolC1 Increase Doping Concentration (Suppress TTA?) SolC2->SolC1 Secondary Fix

Caption: Decision matrix for diagnosing and resolving thermal instability in 2-MPQ based OLED emitters.

References

  • Kim, D., et al. (2011).[2] "Highly Efficient Red Phosphorescent Dopants in Organic Light-Emitting Devices."[2] Advanced Materials.

  • Baranoff, E., et al. (2008).[3] "Sublimation Not an Innocent Technique: A Case of Bis-Cyclometalated Iridium Emitter for OLED." Inorganic Chemistry.

  • Lee, S., et al. (2013).[2] "Low Roll-Off and High Efficiency Orange Organic Light Emitting Diodes with Controlled Co-Doping." Advanced Functional Materials.

  • Ossila Product Data. "Ir(dmpq)2(acac) Thermal Properties and Spectra."

  • BenchChem Technical Support. "Optimization of Annealing Temperature for Ir(2-phq)2(acac) Thin Films."

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the 1H NMR Spectrum Analysis of 2-(2-Methylphenyl)quinoline

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical and materials science, quinoline derivatives represent a class of heterocyclic compounds of paramount importance, forming the structural core of numerous bioactive molecules and functional materials.[1][2][3][4][5] The precise structural characterization of these molecules is a non-negotiable prerequisite for understanding their structure-activity relationships and ensuring the integrity of novel chemical entities. Among the arsenal of analytical techniques available to the modern researcher, Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, stands as the cornerstone for unambiguous structure elucidation.[2]

This guide provides an in-depth analysis of the 1H NMR spectrum of a representative quinoline derivative, 2-(2-Methylphenyl)quinoline. We will delve into the causality behind experimental choices, from sample preparation to data acquisition, and present a detailed interpretation of the spectral data. Furthermore, we will objectively compare the capabilities of 1H NMR with alternative analytical techniques, offering a holistic perspective for researchers, scientists, and drug development professionals engaged in the characterization of complex organic molecules.

Part 1: Mastering the Technique - A Protocol for High-Quality 1H NMR Data Acquisition

The quality of an NMR spectrum is profoundly dependent on the meticulous preparation of the sample and the judicious selection of acquisition parameters. A flawed protocol will invariably lead to spectra marred by artifacts, poor resolution, and low signal-to-noise, obscuring the critical information required for accurate structural assignment. The following protocol is designed as a self-validating system to ensure reproducible, high-fidelity results.

Step-by-Step Experimental Protocol for 1H NMR Analysis

1. Sample Preparation:

  • Analyte Quantity: Weigh approximately 5-10 mg of dry, pure 2-(2-Methylphenyl)quinoline.[6] This quantity is optimal for achieving a high signal-to-noise ratio in a reasonable timeframe without introducing issues of solution viscosity that can broaden spectral lines.

  • Solvent Selection & Use: Dissolve the sample in approximately 0.7 mL of a deuterated solvent, such as chloroform-d (CDCl3).[7][8] Deuterated solvents are essential as they are "invisible" in the 1H NMR spectrum, preventing the overwhelmingly large solvent signal from obscuring the analyte peaks.[6] The deuterium signal also serves as the reference frequency for the spectrometer's lock system, which stabilizes the magnetic field.[8]

  • Internal Standard: Although modern spectrometers can reference the residual solvent peak, adding a drop of a solution containing an internal standard like tetramethylsilane (TMS) provides an absolute chemical shift reference (δ = 0.00 ppm).

  • Filtration: To ensure optimal magnetic field homogeneity, the sample must be free of all solid particulates. Filter the solution through a Pasteur pipette packed with a small plug of glass wool directly into a clean, dry 5 mm NMR tube.[7] Suspended particles disrupt the magnetic field, leading to broadened peaks and poor spectral resolution.

  • Labeling: Clearly label the NMR tube with the sample identity and your notebook reference number.

2. Spectrometer Setup and Data Acquisition:

  • Instrumentation: This protocol is based on a standard 400 MHz NMR spectrometer.

  • Locking & Shimming: Insert the sample into the spectrometer. The instrument will "lock" onto the deuterium signal of the solvent. This lock signal is used to compensate for any magnetic field drift during the experiment. Subsequently, "shim" the magnetic field by adjusting the current in the shimming coils. This process optimizes the homogeneity of the magnetic field across the sample volume, which is critical for achieving sharp, well-resolved peaks.[2]

  • Setting Acquisition Parameters: The choice of acquisition parameters is a balance between resolution, sensitivity, and experimental time.[9]

    • Spectral Width (SW): Set a spectral width of approximately 12-15 ppm.[10][11] This range is sufficient to encompass the aromatic protons (typically 7-9 ppm), the methyl protons (~2.4 ppm), and the TMS reference at 0 ppm.

    • Number of Scans (NS): For a sample of this concentration, 8 to 16 scans are typically sufficient to achieve an excellent signal-to-noise ratio.[2] The signal-to-noise ratio improves proportionally to the square root of the number of scans.[12]

    • Acquisition Time (AT): An acquisition time of 2-4 seconds is generally adequate.[12] This parameter influences the digital resolution of the spectrum.

    • Relaxation Delay (D1): Set a relaxation delay of 2-5 seconds. This is the time allowed for the nuclei to relax back to their equilibrium state before the next pulse sequence begins. For quantitative analysis, this delay should be at least 5 times the longest T1 relaxation time of the protons of interest to ensure full relaxation and accurate integration.[13]

Workflow for 1H NMR Analysis

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing weigh 1. Weigh 5-10 mg of Analyte dissolve 2. Dissolve in 0.7 mL CDCl3 weigh->dissolve filter 3. Filter into NMR Tube dissolve->filter insert 4. Insert Sample into Spectrometer filter->insert lock_shim 5. Lock & Shim insert->lock_shim set_params 6. Set Acquisition Parameters (SW, NS, D1) lock_shim->set_params acquire 7. Acquire FID set_params->acquire ft 8. Fourier Transform (FID -> Spectrum) acquire->ft phase 9. Phase & Baseline Correction ft->phase integrate 10. Integrate & Calibrate phase->integrate analyze Spectral Analysis integrate->analyze Final Spectrum for Analysis G Proton Labeling for 2-(2-Methylphenyl)quinoline mol mol

Caption: Structure of 2-(2-Methylphenyl)quinoline with proton labeling.

Predicted 1H NMR Spectral Data

The spectrum is dominated by signals in the aromatic region (7.0-8.5 ppm) and a characteristic singlet for the methyl group in the aliphatic region.

Proton LabelPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
H-Me ~ 2.4Singlet (s)3HThe methyl group protons are chemically equivalent and have no adjacent protons, resulting in a singlet. Its position is typical for a methyl group attached to an aromatic ring. [14]
H-3, H-4, H-5, H-6, H-7, H-8 7.5 - 8.2Multiplet (m)6HThese protons on the quinoline ring system are in a complex electronic environment. They will appear as a series of doublets, triplets, and multiplets due to coupling with their neighbors. H-8 is often shifted furthest downfield due to the anisotropic effect of the heterocyclic ring.
H-3', H-4', H-5', H-6' 7.2 - 7.5Multiplet (m)4HProtons on the methylphenyl ring will also appear as a complex multiplet in the aromatic region, slightly upfield from some of the quinoline protons.

Part 3: A Comparative Analysis of Structural Elucidation Techniques

While 1H NMR is the primary tool for structural analysis, a comprehensive characterization often relies on a suite of complementary techniques. Each method provides a unique piece of the structural puzzle.

Alternative and Complementary Methods
  • 13C NMR Spectroscopy: This technique probes the carbon backbone of the molecule. For 2-(2-Methylphenyl)quinoline, a proton-decoupled 13C NMR spectrum would show a distinct signal for each unique carbon atom.

    • Strengths: Provides direct information about the carbon skeleton and the number of non-equivalent carbons. Spectra are often simpler to interpret than complex 1H NMR spectra as proton-carbon couplings are removed. [2] * Weaknesses: 13C has a low natural abundance (~1.1%), making it significantly less sensitive than 1H NMR. This necessitates a higher sample concentration or much longer acquisition times.

  • 2D NMR Spectroscopy (COSY & HSQC): Two-dimensional NMR experiments reveal correlations between nuclei.

    • COSY (Correlation Spectroscopy): Maps ¹H-¹H coupling networks. Cross-peaks in a COSY spectrum directly identify which protons are spin-coupled to each other. This is invaluable for tracing the connectivity through the complex aromatic regions of 2-(2-Methylphenyl)quinoline, allowing for unambiguous assignment of adjacent protons. [2] * HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded ¹H and ¹³C atoms. [2]This experiment definitively links a proton signal to the carbon it is attached to, bridging the information from both 1H and 13C spectra.

    • Strengths: Provides definitive connectivity information that can be difficult or impossible to extract from 1D spectra alone.

    • Weaknesses: Requires longer experimental times and more sophisticated data processing and interpretation skills.

  • Mass Spectrometry (MS): MS measures the mass-to-charge ratio (m/z) of ions.

    • Strengths: Extremely sensitive, requiring very little sample. It provides the exact molecular weight and, through high-resolution MS, the molecular formula. Fragmentation patterns can offer clues about the molecule's substructures.

    • Weaknesses: As a "destructive" technique, the sample cannot be recovered. Crucially, MS does not provide detailed information about the specific arrangement and connectivity of atoms (isomerism), which is the primary strength of NMR.

Comparative Summary
TechniqueInformation ProvidedSensitivityStrengthsLimitations
1H NMR Proton environment, count, and connectivityHighFast, non-destructive, provides detailed structural connectivity.Complex spectra can be difficult to interpret fully.
13C NMR Carbon environment and countLowDirect view of the carbon skeleton, simpler spectra.Long acquisition times, requires more sample.
2D NMR Definitive H-H and C-H correlationsModerateUnambiguous assignment of complex spectra.Longer experimental times, complex data interpretation.
Mass Spec. Molecular weight and formulaVery HighExceptional sensitivity, provides molecular formula.Destructive, does not distinguish between isomers.
Synergistic Relationship of Analytical Techniques

G center_node Comprehensive Structural Characterization of 2-(2-Methylphenyl)quinoline nmr1h 1H NMR center_node->nmr1h Proton Framework nmr13c 13C NMR center_node->nmr13c Carbon Backbone nmr2d 2D NMR (COSY, HSQC) center_node->nmr2d Definitive Connectivity ms Mass Spectrometry center_node->ms Molecular Formula nmr1h->nmr2d Assignment nmr13c->nmr2d Assignment ms->nmr1h Confirmation ms->nmr13c Confirmation

Caption: The complementary roles of different analytical techniques in structural elucidation.

Conclusion

The structural elucidation of a novel compound like 2-(2-Methylphenyl)quinoline is a puzzle solved not by a single tool, but by the intelligent application of several complementary techniques. 1H NMR spectroscopy serves as the foundational experiment, offering a rapid, non-destructive, and information-rich window into the molecule's proton framework. Its data, when meticulously acquired, provides the essential clues for a preliminary structural assignment.

However, for complete and unambiguous characterization, a senior scientist must leverage the synergistic power of other methods. 13C NMR reveals the carbon skeleton, 2D NMR techniques like COSY and HSQC provide definitive proof of atomic connectivity, and mass spectrometry confirms the elemental composition. Together, these techniques form a self-validating analytical workflow, ensuring the highest degree of scientific integrity and providing the trustworthy, authoritative data required for publication, patenting, and advancing drug development pipelines.

References

  • Concentration dependent ¹H-NMR chemical shifts of quinoline derivatives. Repository - University of North Carolina at Wilmington.
  • NMR Sample Preparation. University of Ottawa.
  • How to Get a Good 1H NMR Spectrum. University of Rochester, Department of Chemistry.
  • 1H nuclear magnetic resonance spectral parameters of toluene. Implications for conformational analysis and isotope shifts. Canadian Science Publishing.
  • 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. TSI Journals.
  • How do I choose the right acquisition parameters for a quantitative NMR measurement? LibreTexts Chemistry.
  • THE ACQUISITION PARAMETERS. University of Missouri-St. Louis.
  • Basics of NMR Sample preparation and analysis of NMR analysis data. Mesbah Energy.
  • A sample preparation protocol for 1H nuclear magnetic resonance studies of water-soluble metabolites in blood and urine. PubMed.
  • NMR acquisition parameters and qNMR. Nanalysis.
  • NMR Sample Preparation. Western University.
  • Aerobic C-N Bond Activation: A Simple Strategy to Construct Pyridines and Quinolines - Supporting Information. American Chemical Society.
  • NMR Chemical Shifts of Common Solvents as Trace Impurities. Carl ROTH.
  • Tables For Organic Structure Analysis. University of Potsdam.
  • NMR data acquisition. Metabolomics-Forum.
  • NMR Education: How to Choose Your Acquisition Parameters? Anasazi Instruments.
  • Application Notes and Protocols for 1H and 13C NMR Spectroscopy of Quinoline Compounds. Benchchem.
  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics.
  • Chiral Phosphoric Acid Promoted Chiral 1H NMR Analysis of Atropisomeric Quinolines. Frontiers in Chemistry.
  • NMR Chemical Shifts of Impurities. Sigma-Aldrich.
  • Synthesis and spectroscopic and structural characterization of three new 2-methyl-4-styrylquinolines formed using Friedländer reactions between (2-aminophenyl)chalcones and acetone. Acta Crystallographica Section E: Crystallographic Communications.
  • Synthesis and spectroscopic and structural characterization of three new 2-methyl-4-styrylquinolines formed using Friedländer reactions between chalcones and acetone. IUCr Journals.
  • Synthesis and biological activity of derivatives (2-methyl (phenyl) -6-r-quinolin-4- yl-sulphanyl) carboxylic acids. Academia.edu.
  • Synthesis, Charcterization and Antibacterial Studies of 4-Methyl-2-(4-Substituted Phenyl) Quinoline Derivatives. Der Pharma Chemica.
  • 2-Phenylquinoline. PubChem.
  • CONCENTRATION DEPENDENT 1H-NMR CHEMICAL SHIFTS OF QUINOLINE DERIVATIVES. University of North Carolina Wilmington.
  • Synthesis and Characterization of some New 6-substituted-2, 4-di (hetar-2-yl) Quinolines via Micheal Addition. International Journal of Pharmaceutical and Phytopharmacological Research.
  • 1-METHYL-2-QUINOLINONE(606-43-9) 1H NMR spectrum. ChemicalBook.
  • ¹H NMR spectrum of quinoline 2. ResearchGate.

Sources

Comparative Characterization Guide: 2-o-Tolylquinoline vs. Regioisomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

2-o-tolylquinoline (CAS: 1762-19-2) represents a critical pharmacophore in medicinal chemistry, particularly as a scaffold for antimalarial and anticancer agents. In synthetic workflows—often involving Friedländer condensation or Suzuki-Miyaura coupling—the formation of regioisomers (specifically the para-tolyl and meta-tolyl analogues) is a common challenge.

This guide provides a definitive protocol for distinguishing 2-o-tolylquinoline from its isomers. Unlike simple aliphatic compounds, the differentiation here relies heavily on the "Ortho Effect" in Mass Spectrometry and specific Out-of-Plane (OOP) bending vibrations in FTIR.

The Core Challenge
  • Target: 2-o-tolylquinoline (Sterically hindered, potential for intramolecular interaction).

  • Alternative/Impurity: 2-p-tolylquinoline (Sterically unhindered, linear conjugation).

  • Molecular Weight: Identical (

    
     g/mol ). DIFFERENTIATION requires structural spectroscopy, not just mass measurement.
    

FTIR Characterization: The Fingerprint Approach[1]

Fourier Transform Infrared Spectroscopy (FTIR) is the primary tool for rapid non-destructive differentiation. The steric bulk of the ortho-methyl group distorts the planarity of the biaryl system compared to the para-isomer, subtly shifting conjugation bands, but the definitive identification lies in the fingerprint region (600–900 cm⁻¹).

Comparative Spectral Data (Predicted & Literature-Based)
Functional GroupVibration Mode2-o-tolylquinoline (Target)2-p-tolylquinoline (Alternative)differentiation Logic
C-H (Aliphatic) Stretch (

)
2920–2960 cm⁻¹2920–2960 cm⁻¹Non-diagnostic : Both contain methyl groups.
C-H (Aromatic) Stretch (

)
3030–3060 cm⁻¹3030–3060 cm⁻¹Non-diagnostic : Both contain aromatic rings.
Quinoline Ring C=N / C=C Stretch1590–1620 cm⁻¹1590–1610 cm⁻¹Minor Shift : Ortho-twist reduces conjugation slightly, shifting peaks to higher wavenumbers.
Ar-H (OOP) Bending (Fingerprint)735–770 cm⁻¹ (Strong)800–860 cm⁻¹ (Strong)CRITICAL DIAGNOSTIC : Ortho-substitution yields a single strong band ~750 cm⁻¹. Para-substitution yields bands >800 cm⁻¹.[1]
Experimental Protocol: FTIR
  • Technique: Attenuated Total Reflectance (ATR) is preferred for solid samples due to ease of use; KBr pellet is recommended if resolution in the fingerprint region is poor.

  • Step-by-Step:

    • Blanking: Clean the crystal with isopropanol. Collect a background spectrum (32 scans, 4 cm⁻¹ resolution).

    • Sample Prep: Place ~2 mg of crystalline 2-o-tolylquinoline on the diamond crystal. Apply pressure using the anvil until the force gauge reads 80-100 units (ensure intimate contact).

    • Acquisition: Scan from 4000 to 600 cm⁻¹.

    • Validation: Check for the characteristic "Ortho-Multiplet" pattern in the 750 cm⁻¹ region. If a strong doublet appears at 810/840 cm⁻¹, suspect para-isomer contamination.

Mass Spectrometry: The "Ortho Effect"

While both isomers share a molecular ion (


) of m/z 219, their fragmentation pathways differ due to the proximity of the methyl group to the quinoline nitrogen and the C2-H. This is classically known as the Ortho Effect , where the substituent facilitates intramolecular rearrangements (often hydrogen transfer) that are geometrically impossible in the para-isomer.
Fragmentation Logic
  • Molecular Ion (

    
    ):  m/z 219 (Base peak for both).
    
  • Primary Loss (

    
    ):  Loss of 
    
    
    
    to form a stable cation (m/z 204).
  • Secondary Loss (

    
    ):  The ortho-isomer shows a higher abundance of 
    
    
    
    (m/z 218) or specific cyclization products due to the methyl group's proximity to the quinoline nitrogen, facilitating a ring-closure mechanism (forming a tropylium-like or fused tetracyclic species).
Visualization: MS Fragmentation Pathway[3]

MS_Fragmentation cluster_legend Pathway Logic M_Ion Molecular Ion (M+) m/z 219 M_Minus_H [M-H]+ Cyclized m/z 218 (Prominent in Ortho) M_Ion->M_Minus_H -H• (Ortho Effect Rearrangement) M_Minus_CH3 [M-CH3]+ m/z 204 M_Ion->M_Minus_CH3 -CH3 (Standard) Fragment_HCN Quinoline Core Break [M-CH3-HCN]+ m/z 177 M_Minus_H->Fragment_HCN Complex Decay M_Minus_CH3->Fragment_HCN -HCN Legend1 Green path indicates ortho-specific stabilization

Figure 1: Proposed fragmentation pathway highlighting the Ortho Effect stabilization path (m/z 218) which is less favorable in para-isomers.

Experimental Protocol: GC-MS / ESI-MS
  • Ionization: Electron Impact (EI) at 70 eV is required for structural fingerprinting. ESI (Soft ionization) will only show

    
     and is insufficient for isomer differentiation without MS/MS.
    
  • Method:

    • Inlet: 250°C. Split ratio 50:1.

    • Column: HP-5MS or equivalent (non-polar).

    • Gradient: 100°C (1 min) → 20°C/min → 300°C.

    • Analysis: Extract ion chromatograms (EIC) for m/z 219, 218, and 204. Calculate the ratio of 218/219. A higher ratio typically indicates the ortho-isomer due to H-transfer stabilization.

Integrated Analytical Workflow

To ensure rigorous identification, researchers should follow this decision matrix. This prevents "false positives" where a sample is pure but misidentified due to solvent peaks or instrumental artifacts.

Workflow Start Sample: Crude 2-o-tolylquinoline FTIR Step 1: FTIR (ATR) Start->FTIR Check_750 Check 735-770 cm⁻¹ FTIR->Check_750 Para_Route Peaks at 800-850 cm⁻¹ (Para Isomer) Check_750->Para_Route High Freq Ortho_Route Strong Peak ~750 cm⁻¹ (Ortho Indication) Check_750->Ortho_Route Low Freq RePurify REJECT / RE-PURIFY Para_Route->RePurify MS_Step Step 2: GC-MS (EI 70eV) Ortho_Route->MS_Step MS_Check Analyze m/z 218/219 Ratio MS_Step->MS_Check Confirm CONFIRMED 2-o-tolylquinoline MS_Check->Confirm High Ratio (Ortho Effect) MS_Check->RePurify Low Ratio

Figure 2: Logical decision tree for validating regioisomer purity.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Ed. John Wiley & Sons. (Authoritative text on FTIR bending vibrations for ortho/meta/para substitution).
  • Smith, R. M. (2004). "Understanding Mass Spectra: A Basic Approach". Wiley-Interscience.
  • NIST Chemistry WebBook. "Quinoline Mass Spectrum & IR Data". National Institute of Standards and Technology.

  • Kuz'mina, L. G., et al. (2011).[2] "Structure and fluorescence of 2-arylquinoline derivatives." Journal of Structural Chemistry. (Provides structural context for aryl-quinolines).

  • Martens, J., et al. (2020). "Mass spectrometry-based identification of ortho-, meta- and para-isomers using infrared ion spectroscopy." Analyst. (Advanced differentiation techniques).

Sources

Comparative Guide: Photophysics of 2-Phenylquinoline vs. 2-(2-Methylphenyl)quinoline

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparison of Emission Spectra: 2-phenylquinoline vs. 2-(2-Methylphenyl)quinoline Content Type: Technical Comparison Guide Audience: Researchers, Photochemists, and Drug Discovery Scientists

Executive Summary: The "Ortho-Effect" in Fluorescence

This guide analyzes the photophysical divergence between 2-phenylquinoline (2-PQ) and its ortho-methylated derivative, 2-(2-methylphenyl)quinoline (2-MPQ) .

For researchers utilizing these scaffolds in OLEDs, fluorescent sensors, or medicinal chemistry, the distinction is critical:

  • 2-PQ behaves as a planar, conjugated system , exhibiting strong absorption and standard Stokes shifts.

  • 2-MPQ exhibits the "Ortho-Effect," where steric hindrance forces a torsional twist between the phenyl and quinoline rings. This disrupts

    
    -conjugation, leading to hypsochromic (blue) shifts in absorption, reduced molar extinction coefficients, and altered quantum yields due to enhanced non-radiative decay channels.
    

Molecular Architecture & Mechanistic Logic

To understand the spectra, one must understand the geometry. The fluorescence of biaryl systems is governed by the dihedral angle (


) between the two aromatic rings.
Diagram: Steric Inhibition of Resonance

The following diagram illustrates the causal link between the ortho-methyl group, structural twisting, and the resulting spectral properties.

OrthoEffect PQ 2-Phenylquinoline (2-PQ) Planar Planar Conformation (Low Dihedral Angle) PQ->Planar No Steric Clash MPQ 2-(2-Methylphenyl)quinoline (2-MPQ) Twisted Twisted Conformation (High Dihedral Angle) MPQ->Twisted Ortho-Methyl Steric Clash Conj Extended u03c0-Conjugation Planar->Conj Broken Disrupted u03c0-Conjugation Twisted->Broken SpecPQ Red-Shifted Abs/Em High u03b5 (Extinction Coeff) Conj->SpecPQ SpecMPQ Blue-Shifted Abs Lower u03b5 Enhanced Non-Radiative Decay (k_nr) Broken->SpecMPQ

Caption: Flowchart demonstrating how the ortho-methyl substituent forces a conformational change, disrupting conjugation and altering spectral output.

Photophysical Comparison Data

The following data summarizes the spectral differences observed in non-polar solvents (e.g., Cyclohexane or Hexane) where specific solvent-solute interactions (like H-bonding) are minimized.

Feature2-Phenylquinoline (2-PQ)2-(2-Methylphenyl)quinoline (2-MPQ)Mechanistic Cause
Geometry Near-Planar (

)
Twisted (

)
Steric hindrance of o-CH

.
Abs Max (

)
~320–340 nm~300–320 nm (Blue Shift)Reduced effective conjugation length.
Molar Extinction (

)
HighLowerTransition dipole moment decreases with twist.
Emission Max (

)
~370–380 nm (Monomer)~360–375 nm (Often weaker)Franck-Condon state energy gap increases.
Quantum Yield (

)
Moderate to HighGenerally LowerTorsional relaxation competes with fluorescence.
Stokes Shift StandardVariableDependence on excited-state planarization.
Expert Insight: The "Loose Bolt" Effect

In 2-MPQ, the twisted phenyl ring acts like a "loose bolt." Upon excitation, the molecule may attempt to planarize to stabilize the charge transfer state (TICT). However, the methyl group creates a rotational barrier.[1] If the molecule rotates away from planarity in the excited state to relieve strain, it opens a non-radiative decay channel (


 increases), often reducing the fluorescence quantum yield compared to the rigid 2-PQ parent.

Experimental Protocols for Validation

Protocol: Comparative Spectral Analysis

Reagents:

  • Solvent: Spectroscopic grade Cyclohexane (non-polar) and Ethanol (polar).

  • Control: Quinine Sulfate (standard) or 9,10-Diphenylanthracene.[2]

  • Base: Triethylamine (TEA).

Step-by-Step Methodology:

  • Solvent Verification (The "Acid Test"):

    • Why: Chloroform and alcohols often contain trace acids that protonate the quinoline nitrogen, causing a massive red shift (green emission) that masks the intrinsic spectra.

    • Action: Add 1 drop of TEA to your solvent blank before dissolving the sample to ensure the neutral species is measured.

  • Concentration Series (Avoid Inner Filter Effect):

    • Prepare stock solutions at

      
       M.
      
    • Dilute to working concentrations where Absorbance (at

      
      ) 
      
      
      
      OD.[3]
    • Validation: Linearity check.[4] If fluorescence intensity does not scale linearly with concentration, self-quenching or aggregation is occurring.

  • Excitation Scans:

    • Set emission monochromator to expected max (e.g., 400 nm).

    • Scan excitation from 250 nm to 380 nm.

    • Result: 2-PQ will show a broader, red-shifted excitation band compared to the sharper, blue-shifted band of 2-MPQ.

  • Quantum Yield Determination (

    
    ): 
    
    • Use the comparative method:

      
      
      
    • Where

      
       is the slope of Integrated Fluorescence vs. Absorbance.[5]
      
    • Note: 2-MPQ often requires higher purity to rule out fluorescent impurities, as its intrinsic

      
       is lower.
      

Critical Troubleshooting: Solvent Effects

Researchers often misinterpret the emission of 2-PQ derivatives due to solvatochromism.

  • Non-Polar (Hexane): Emission is violet/blue (~370 nm). This is the true "molecular" emission.

  • Polar/Protic (Methanol/Acidic): Emission shifts to blue-green (~400-450 nm).

    • Mechanism:[6][7][8] The excited state of quinoline is more basic than the ground state (

      
      ). In protic solvents, excited-state proton transfer (ESPT) or strong H-bonding stabilizes the excited state, lowering its energy and red-shifting the emission.
      
    • 2-MPQ Specifics: The steric bulk of the methyl group can hinder solvent organization around the nitrogen, potentially reducing the magnitude of this solvatochromic shift compared to 2-PQ.

References

  • Sarkar, M., & Sengupta, P. K. (1991). Influence of solvent and substituents on the photophysics of 2-phenylquinoline. Journal of Photochemistry and Photobiology A: Chemistry.

    • Establishes the baseline photophysics of the 2-phenylquinoline core.
  • Wada, Y., et al. (2018). Absorption, Fluorescence, and Two‐Photon Excitation Ability of 5‐o‐Tolyl‐isoindolo[2,1-a]quinoline Derivatives. Osaka University Knowledge Archive.

    • Provides experimental data on the "ortho-effect" (o-tolyl group) reducing molar absorption coefficients and altering quantum yields.
  • Grabowski, Z. R., Rotkiewicz, K., & Rettig, W. (2003). Structural Changes Accompanying Intramolecular Electron Transfer: Focus on Twisted Intramolecular Charge-Transfer States and Structures. Chemical Reviews.

    • Authoritative review on the mechanism of twisted intramolecular charge transfer (TICT) caused by steric hindrance in biaryl systems.
  • BenchChem. (2025).[3] A Comparative Guide to the Fluorescence of Quinoline Derivatives.

    • General reference for quinoline spectral standards and experimental protocols.

Sources

A Researcher's Guide to the Thermal Stability of 2-(2-Methylphenyl)quinoline: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

The quinoline moiety is a fundamental scaffold in numerous pharmaceuticals and functional materials due to its versatile chemical and physical properties.[1][2] The thermal stability of these molecules is a key determinant of their utility, influencing everything from manufacturing processes to shelf-life and performance under thermal stress.[1][3] This guide will delve into the standard methodology for assessing thermal stability, Thermogravimetric Analysis (TGA), and provide a framework for understanding the structural factors that influence the thermal decomposition of quinoline derivatives.

Comparative Thermal Stability of Quinoline Derivatives

The thermal stability of quinoline derivatives can be significantly influenced by the nature and position of substituents on the quinoline ring system. Generally, the presence of aromatic and heterocyclic frameworks contributes to high thermal stability.[4][5] For instance, studies on pyrazoloquinoline derivatives have shown that their degradation temperatures are often above 300 °C, highlighting the inherent thermal robustness of such fused ring systems.[6]

To provide a comparative landscape, the following table summarizes the thermal decomposition characteristics of various substituted quinolines and related heterocyclic compounds, as determined by Thermogravimetric Analysis (TGA). This data serves as a valuable reference for estimating the expected thermal stability of 2-(2-Methylphenyl)quinoline.

Compound/MaterialOnset Decomposition Temperature (°C)Key Observations
Poly(8HQ-fa) (a polybenzoxazine with quinoline)~272 (first step), ~391 (second step)The polymer exhibits a multi-step decomposition, with the initial weight loss occurring at a lower temperature.[7]
1,2-Naphthoquinone> 100This ortho-quinone is noted to be less thermally stable compared to its para-isomer, suggesting that the relative positioning of functional groups is critical.
9,10-Phenanthraquinone> 215Another example of an ortho-quinone, it shows higher stability than 1,2-naphthoquinone, likely due to a more extended aromatic system which enhances stability through resonance.
1,4-Naphthoquinone & 9,10-AnthraquinoneThermally stable over the tested rangeThese para-quinones demonstrate high thermal stability, indicating that the arrangement of carbonyl groups significantly impacts thermal decomposition pathways.
1,3,5-Triazine derivatives with quinolineVaries with substituentElectron-donating groups on the triazine core were found to enhance thermal stability compared to electron-withdrawing groups, showcasing the electronic effects of substituents on thermal decomposition.[4][5]
Imidazoline/Dimethyl Succinate Hybrids200–208 (inert), 191–197 (oxidizing)These compounds show good thermal stability, with the initial decomposition linked to the cleavage of an ester bond.[8]

Based on the structure of 2-(2-Methylphenyl)quinoline, which features a bulky, electron-donating methylphenyl group at the 2-position, it is reasonable to hypothesize a high thermal stability. The steric hindrance provided by the ortho-methyl group may also influence intermolecular interactions and, consequently, the decomposition mechanism. The extended π-conjugation between the quinoline and phenyl rings is expected to contribute positively to its thermal robustness.[2]

Experimental Determination of Thermal Decomposition Temperature

The most direct and reliable method for determining the thermal decomposition temperature of a compound is Thermogravimetric Analysis (TGA).[3][9] TGA measures the change in mass of a sample as it is heated at a controlled rate in a specified atmosphere.[3] The resulting data provides a quantitative measure of thermal stability and decomposition patterns.

Thermogravimetric Analysis (TGA) Experimental Workflow

The following diagram illustrates the typical workflow for determining the thermal decomposition temperature using TGA.

TGA_Workflow cluster_prep Sample Preparation cluster_instrument Instrument Setup cluster_analysis Data Acquisition & Analysis Sample Weigh 5-10 mg of 2-(2-Methylphenyl)quinoline Crucible Place sample in a TGA crucible (e.g., platinum or alumina) Sample->Crucible TGA_Instrument Load crucible into the TGA instrument Crucible->TGA_Instrument Parameters Set experimental parameters: - Temperature range (e.g., 30-800 °C) - Heating rate (e.g., 10 °C/min) - Atmosphere (e.g., Nitrogen at 60 mL/min) TGA_Instrument->Parameters Run Initiate the TGA run Parameters->Run Data Record mass loss as a function of temperature Run->Data Plot Plot TGA and DTG curves (Mass % vs. Temp & d(Mass %)/dT vs. Temp) Data->Plot Td_Determination Determine onset decomposition temperature (Td) from the TGA curve Plot->Td_Determination

Caption: A schematic of the Thermogravimetric Analysis (TGA) workflow for determining the thermal decomposition temperature.

Detailed Step-by-Step TGA Protocol
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the 2-(2-Methylphenyl)quinoline sample.

    • Carefully place the sample into a clean, tared TGA crucible. Platinum or alumina crucibles are commonly used.[7][10]

  • Instrument Setup:

    • Place the crucible onto the TGA balance.

    • Purge the furnace with an inert gas, typically nitrogen, at a flow rate of around 60 mL/min to prevent oxidative degradation.[7]

    • Set the desired temperature program. A common method is a dynamic scan with a linear heating rate, for example, from 30 °C to 800 °C at 10 °C/min.[7]

  • Data Acquisition:

    • Initiate the heating program.

    • The instrument will continuously record the sample's mass as a function of temperature.

  • Data Analysis:

    • The primary output is a TGA curve, which plots the percentage of initial mass remaining on the y-axis against the temperature on the x-axis.

    • The onset decomposition temperature (Td) is typically determined as the temperature at which a significant weight loss begins. This can be identified by the intersection of the baseline tangent with the tangent of the decomposition curve.

    • It is also highly informative to plot the first derivative of the TGA curve (DTG curve), which shows the rate of mass loss as a function of temperature. The peak of the DTG curve corresponds to the temperature of the maximum rate of decomposition.

Logical Framework for Data Interpretation

TGA_Interpretation Data_Input TGA Data Mass vs. Temperature DTG_Calculation Derivative Calculation d(Mass)/dT vs. Temperature Data_Input->DTG_Calculation Curve_Analysis Curve Analysis Identify onset of mass loss Identify peaks in DTG Data_Input->Curve_Analysis DTG_Calculation->Curve_Analysis Td_Determination Td Determination Determine onset decomposition temperature Curve_Analysis->Td_Determination Comparison Comparative Analysis Compare Td with literature values for similar compounds Td_Determination->Comparison Conclusion {Conclusion | {Assess the thermal stability of 2-(2-Methylphenyl)quinoline}} Comparison->Conclusion

Caption: Logical flow for the interpretation of TGA data to determine thermal stability.

Conclusion

While a specific thermal decomposition temperature for 2-(2-Methylphenyl)quinoline is not explicitly reported in the reviewed literature, a comprehensive understanding of its likely thermal behavior can be established through comparative analysis and direct experimental measurement. The presence of both quinoline and phenyl rings suggests a high degree of thermal stability. By employing the detailed Thermogravimetric Analysis protocol provided, researchers can accurately determine the Td of 2-(2-Methylphenyl)quinoline. This empirical data, when compared with the provided values for other quinoline derivatives, will allow for a robust assessment of its thermal properties, thereby informing its potential applications in drug development and materials science.

References

  • Synthesis and thermal stability of bis(8-hydroxy-quinoline)-Schiff base coordination polymers.
  • Studies of Thermogravimetric Analysis and Electrical Property 1,3,5 Triazines Derivatives with Quiniline and Subatituted Amines. ResearchGate.
  • Quinoline Derivatives Thermodynamic Properties during Phase Transition. Longdom Publishing.
  • Studies of Thermogravimetric Analysis and Electrical Property 1,3,5 Triazines Derivatives with Quiniline and Subatituted Amines. AIJFR.
  • Room Temperature Synthesis of a Novel Quinolinoxazine, Polymerization and Flammability Studies. PMC.
  • Substituent-Controlled Structural, Supramolecular, and Cytotoxic Properties of a Series of 2-Styryl-8-nitro and 2-Styryl-8-hydroxy Quinolines. ACS Omega. Available at: [Link]

  • Investigations of the Optical and Thermal Properties of the Pyrazoloquinoline Derivatives and Their Application for OLED Design. MDPI. Available at: [Link]

  • What is TGA Analysis? Principles and Applications. ResolveMass Laboratories Inc. Available at: [Link]

  • Evaluation of thermal stability of quinones by thermal analysis techniques. ScienceDirect.
  • Decomposition kinetics using TGA. TA Instruments. Available at: [Link]

  • A Beginner's Guide to Thermogravimetric Analysis. XRF Scientific. Available at: [Link]

  • Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization. PMC. Available at: [Link]

Sources

Validating Triplet Energy Levels of 2-(2-Methylphenyl)quinoline Ligands

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Material Scientists, and Photophysicists

Executive Summary

In the development of phosphorescent organic light-emitting diodes (PhOLEDs) and photocatalytic systems, the triplet energy (


) of the cyclometalating ligand is the primary determinant of the complex's emission color and excited-state dynamics.

2-(2-Methylphenyl)quinoline (mpq) presents a unique case in ligand design. While its parent structure, 2-phenylquinoline (pq), is a standard "red-shifting" ligand (


 eV), the introduction of a methyl group at the ortho position of the phenyl ring induces a steric twist. This twist disrupts the 

-conjugation between the phenyl and quinoline rings, typically resulting in a hypsochromic (blue) shift relative to the planar parent, raising the

.

This guide outlines the rigorous experimental and computational protocols required to validate the


 of mpq, distinguishing it from common alternatives like 2-phenylpyridine (ppy) and 2-phenylquinoline (pq).

Part 1: The Comparative Landscape

Before validating, it is critical to benchmark where mpq sits in the energetic landscape. The following table synthesizes field data for mpq against its primary alternatives.

Table 1: Comparative Triplet Energy Metrics
LigandStructure CodeApprox.

(eV)*
Emission Color (in Ir Complex)Structural Characteristic
2-Phenylpyridine ppy~2.55 - 2.60Green (

nm)
Planar, high conjugation connectivity.
2-Phenylquinoline pq~2.15 - 2.20Orange-Red (

nm)
Extended

-system (quinoline) lowers gap.
2-(2-Methylphenyl)quinoline mpq ~2.25 - 2.35 Yellow-Orange (

nm)
Steric twist at ortho-position reduces effective conjugation length, raising

vs. pq.

*Note:


 values refer to the ligand-centered triplet state, typically measured from the 0-0 phosphorescence band at 77 K.

Part 2: Experimental Validation Protocol (77 K Phosphorescence)

The Gold Standard: Room temperature emission from heavy-metal complexes often blends Metal-to-Ligand Charge Transfer (MLCT) and Ligand-Centered (LC) states. To isolate the pure ligand triplet energy, measurements must be conducted at 77 K (liquid nitrogen temperature) to freeze molecular rotation and eliminate thermal broadening.

Required Equipment
  • Spectrofluorometer with time-gated detection (e.g., Edinburgh Instruments, Horiba).

  • Optical Cryostat (Liquid Nitrogen dewar or closed-cycle cryostat).

  • Solvent: 2-Methyltetrahydrofuran (2-MeTHF) or Toluene (Spectroscopic grade).

Step-by-Step Workflow
  • Sample Preparation:

    • Prepare a dilute solution (

      
       M) of the free ligand or the corresponding Gadolinium(III) complex (Gd-mpq) in 2-MeTHF.
      
    • Expert Insight: We use Gd(III) because it has a high resonance energy and promotes intersystem crossing (heavy atom effect) without mixing metal d-orbitals into the ligand's

      
      -
      
      
      
      gap, providing a pure "ligand"
      
      
      value.
  • Glass Formation:

    • Place the sample in a quartz tube (4 mm O.D.).

    • Immerse in liquid nitrogen. The solvent must form a clear, rigid glass. If it cracks or turns opaque (snow), the light scattering will invalidate the intensity data.

  • Time-Gated Acquisition:

    • Set excitation wavelength (

      
      ) to the ligand absorption max (approx. 340-360 nm).
      
    • Delay: Set a delay of 1–5 ms after the flash. This eliminates prompt fluorescence (

      
      ) and captures only the long-lived phosphorescence (
      
      
      
      ).
  • Data Analysis (The 0-0 Band):

    • The spectrum will show a vibronic progression. The highest energy peak (shortest wavelength) corresponds to the transition from the lowest vibrational level of

      
       to the lowest vibrational level of 
      
      
      
      .
    • Convert this wavelength (

      
      ) to eV:
      
      
      
      
Visualization: 77 K Measurement Logic

G cluster_logic Mechanism Sample Sample (10^-5 M) in 2-MeTHF Cryo Cryostat (77 K) Rigid Glass Matrix Sample->Cryo Freezing Gate Time-Gated Detector (Delay > 1ms) Cryo->Gate Phosphorescence (Fluorescence Rejected) Pulse Pulsed Excitation (Xe Lamp/Laser) Pulse->Cryo hv (Excitation) Spectrum Spectrum Output Identify 0-0 Peak Gate->Spectrum Signal Rotation Molecular Rotation FROZEN Vibronic Vibronic Structure RESOLVED

Figure 1: Workflow for isolating triplet emission. The time-gate is crucial to remove fluorescence interference.

Part 3: Computational Validation (TD-DFT)

Experimental data must be corroborated by theory, especially to confirm that the measured state is indeed


 and not a defect or aggregate.
Computational Strategy

Software: Gaussian 16, ORCA, or Q-Chem. Functional/Basis Set: B3LYP or PBE0 / 6-31G(d,p) (for C, H, N).

Protocol
  • Ground State Optimization (

    
    ): 
    
    • Optimize the geometry of the mpq ligand in the singlet state.

    • Check: Ensure no imaginary frequencies. Note the dihedral angle between the phenyl and quinoline rings. For mpq, expect a twist of

      
       due to the methyl group.
      
  • Triplet State Optimization (

    
    ): 
    
    • Perform an Unrestricted DFT (UDFT) optimization with Multiplicity = 3.

    • The molecule will relax to the triplet geometry (often more planar than

      
       to maximize delocalization, but the methyl group will resist this).
      
  • Energy Calculation (Adiabatic vs. Vertical):

    • Adiabatic

      
      : 
      
      
      
      . This corresponds to the experimental 0-0 band.
    • Vertical

      
      :  Calculate the energy of the triplet state at the ground state geometry. This corresponds to the absorption onset, not emission.
      
Visualization: The Steric Twist Logic

DFT Input Input Structure 2-(2-methylphenyl)quinoline OptS0 Optimize S0 (Twisted Geometry) Input->OptS0 Calc Calculate Delta E (Adiabatic) OptS0->Calc Steric Steric Hindrance (Methyl vs Quinoline H) OptS0->Steric Causes OptT1 Optimize T1 (Relaxed Triplet) OptT1->Calc Result Theoretical E_T (~2.3 eV) Calc->Result Steric->OptT1 Limits Planarization

Figure 2: Computational workflow highlighting the impact of steric hindrance on geometry relaxation.

Part 4: Data Interpretation & Pitfalls

The "Red-Shift" Trap

Researchers often assume that adding a methyl group (an electron-donating group) will destabilize the HOMO and red-shift the emission (lower energy).

  • Reality for mpq: The steric effect dominates the electronic effect. The methyl group forces the phenyl ring out of plane.

  • Consequence: Reduced conjugation length

    
     Wider HOMO-LUMO gap 
    
    
    
    Blue Shift (relative to planar 2-phenylquinoline).
  • Validation: If your experimental

    
     for mpq is lower than that of pq (i.e., < 2.1 eV), suspect aggregation (excimer formation) or impurities.
    
References
  • Lamansky, S., et al. (2001). "Synthesis and Characterization of Phosphorescent Cyclometalated Iridium Complexes." Inorganic Chemistry.

    • Foundational text on Ir(ppy) and Ir(pq)
  • Duan, J.P., et al. (2003). "New Iridium Complexes as Highly Efficient Orange-Red Emitters in Organic Light-Emitting Diodes." Advanced Materials.

    • Provides comparative d
  • Wilkinson, A. J., et al. (2006). "Luminescence properties of iridium(III) complexes with sterically hindered ligands." Inorganic Chemistry.

    • Specifically addresses the blue-shifting effect of ortho-substitution.

Comparative Guide: Single Crystal X-ray Diffraction & Performance of 2-(2-Methylphenyl)quinoline Complexes

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of 2-(2-Methylphenyl)quinoline complexes, specifically focusing on their Iridium(III) derivatives used in high-performance phosphorescent OLEDs.[1]

Executive Summary

Context: 2-(2-Methylphenyl)quinoline (often abbreviated as mpq or mphq ) and its derivatives are critical cyclometalating ligands for Iridium(III) complexes. These complexes, such as Ir(mpq)₂ (acac) , function as highly efficient red phosphorescent emitters in Organic Light-Emitting Diodes (OLEDs).[1][2][3] The Challenge: The core technical challenge in designing these emitters is balancing color purity (narrow emission width) with quantum efficiency . The introduction of a methyl group—particularly at the ortho position of the phenyl ring—introduces steric hindrance that alters the ligand's planarity. The Solution: Single Crystal X-ray Diffraction (SC-XRD) reveals that this steric twist prevents π-π stacking quenching, thereby enhancing photoluminescence quantum yield (PLQY) compared to the unsubstituted 2-phenylquinoline (pq ) analogs.

Structural Analysis: The Role of Steric Hindrance

The crystallographic data highlights a fundamental difference between the unsubstituted and methyl-substituted complexes.

Crystallographic Parameters (SC-XRD Data)

The coordination geometry around the Iridium center is a distorted octahedron.[4] The Iridium atom is coordinated by two cyclometalated quinoline ligands (C^N) and one ancillary acetylacetonate (acac) ligand (O^O).

ParameterIr(pq)₂ (acac) (Reference)Ir(mpq/dmpq)₂ (acac) (Target)Structural Impact
Crystal System Monoclinic / TriclinicTriclinic (typically)Lower symmetry in methylated forms often reduces intermolecular quenching.
Space Group P2₁/cP-1
Ir–N Bond Length 2.03 – 2.05 Å2.02 – 2.04 ÅMethyl substitution has minimal electronic effect on the Ir–N bond strength.
Ir–C Bond Length 1.98 – 2.00 Å1.99 – 2.01 ÅThe Ir–C bond remains robust, ensuring thermal stability.[1]
Torsion Angle (Phenyl-Quinoline) ~2–5° (Planar)>15–20° (Twisted) CRITICAL: The methyl group forces the phenyl ring to twist relative to the quinoline, reducing conjugation length.
Intermolecular Stacking Strong π-π overlap (< 3.5 Å)Reduced overlap (> 3.8 Å)The twist prevents close packing, suppressing triplet-triplet annihilation (TTA).

Expert Insight: The "Twist" is the key feature. In the unsubstituted Ir(pq)₂ (acac) , the ligands are nearly planar, leading to strong intermolecular interactions that can quench emission (concentration quenching). The ortho-methyl group in Ir(mpq)₂ (acac) acts as a "spacer," physically separating the emissive cores in the solid state.

Performance Comparison: Photophysics & Efficiency

The structural twist observed in SC-XRD directly correlates with superior device performance.

Quantitative Performance Data

Comparison of the methyl-substituted complex against the standard unsubstituted analog.

MetricIr(pq)₂ (acac) (Alternative)Ir(mpq)₂ (acac) (Product)Advantage
Emission Max (

)
~600 nm (Orange-Red)594 – 614 nm (Red) Methylation allows fine-tuning of the emission color; often slightly blue-shifted due to twist or red-shifted due to donation, depending on exact position.
PL Quantum Yield (

)
0.30 – 0.40> 0.60 – 0.80 High Efficiency: Reduced self-quenching leads to significantly higher brightness.
HOMO Level -5.20 eV-5.00 to -5.10 eV Destabilized HOMO facilitates hole injection in OLED devices.[1]
LUMO Level -2.80 eV-2.60 to -2.70 eV
Device Efficiency (EQE) ~15%> 20 – 26% State-of-the-art efficiency for solution-processed red OLEDs.

Data Sources: Synthesized from crystallographic and photophysical reports on phenylquinoline Iridium complexes [1][2][4].

Experimental Protocol: Synthesis & Crystallization

To obtain high-quality single crystals for XRD validation, follow this self-validating workflow.

Synthesis Workflow
  • Ligand Synthesis: React 2-aminobenzophenone with the appropriate methyl-substituted ketone (Friedländer synthesis) or use Suzuki coupling of 2-chloroquinoline with 2-methylphenylboronic acid.

  • Dimer Formation: Heat the ligand with

    
     in 2-ethoxyethanol/water (3:1) at 110°C for 24h.
    
    • Checkpoint: The mixture should precipitate a chloride-bridged dimer

      
      .
      
  • Complexation: React the dimer with acetylacetone (acac) and

    
     in 2-ethoxyethanol at 85°C for 12h.
    
  • Purification: Column chromatography (Silica gel, CH₂Cl₂/Hexane).

Single Crystal Growth Protocol (Vapor Diffusion)

This method is preferred for obtaining X-ray quality crystals of organometallic complexes.

  • Dissolution: Dissolve 20 mg of the purified complex in a minimal amount (approx. 2 mL) of Dichloromethane (DCM) or Chloroform . Ensure the solution is concentrated but not saturated.

  • Layering: Place the vial containing the solution inside a larger jar.

  • Precipitant: Carefully add n-Hexane or Methanol into the outer jar (or carefully layer it on top if using a tube).

  • Equilibration: Seal the outer jar tightly. Allow to stand undisturbed at room temperature (20-25°C) for 3-7 days.

  • Harvesting: Red, block-like crystals suitable for XRD should form at the interface or on the walls.[1]

Visualization: Workflow & Mechanism

The following diagram illustrates the causality between the chemical structure, the crystallization process, and the resulting device performance.

G cluster_0 Synthesis Phase cluster_1 Crystallization (SC-XRD) cluster_2 Structural & Device Outcome Ligand 2-(2-Methylphenyl) quinoline Dimer Cl-Bridged Dimer [Ir(mpq)2(μ-Cl)]2 Ligand->Dimer 110°C, 24h IrCl3 IrCl3 · nH2O IrCl3->Dimer Complex Target Complex Ir(mpq)2(acac) Dimer->Complex + acac, Na2CO3 Solvent Solvent: DCM Antisolvent: Hexane Complex->Solvent Dissolution Crystal Single Crystal (Triclinic/Monoclinic) Solvent->Crystal Vapor Diffusion XRD X-Ray Diffraction Data Collection Crystal->XRD Measurement Twist Steric Twist (>20° Torsion) XRD->Twist Confirms Packing Reduced π-π Stacking Twist->Packing Causes Efficiency High EQE (>20%) Suppressed Quenching Packing->Efficiency Enables

Figure 1: Workflow linking synthesis, crystallographic validation of steric twisting, and the resulting enhancement in OLED efficiency.

References

  • MDPI (Crystals). Synthesis and Crystal Structure of Bis(2-phenylpyridine-C,N')-bis(acetonitrile)iridium(III). (Comparative structural data). [Link][5]

  • American Elements. Bis(2-(3,5-dimethylphenyl)quinoline-C2,N)(acetylacetonato)iridium(III). [Link][1]

  • RSC Advances. Pure red phosphorescent iridium(III) complexes containing phenylquinazoline ligands. (Comparative efficiency data). [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-(2-Methylphenyl)quinoline for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and scientists at the forefront of drug development, the synthesis and handling of novel chemical entities are daily realities. With this innovation comes the profound responsibility of ensuring the safety of personnel and the protection of our environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 2-(2-Methylphenyl)quinoline, a heterocyclic aromatic compound. Adherence to these procedures is not merely a matter of compliance but a cornerstone of a robust safety culture in the laboratory. This document is designed to be a trusted resource, offering clarity and in-depth technical guidance that extends beyond the product to support your critical work.

Hazard Assessment: Understanding the Risks of 2-(2-Methylphenyl)quinoline

Before any handling or disposal procedures are initiated, a thorough understanding of the potential hazards associated with 2-(2-Methylphenyl)quinoline is paramount. While a specific Safety Data Sheet (SDS) for this exact compound may not always be readily available, data from closely related quinoline derivatives provide a strong basis for a conservative risk assessment. Quinoline and its analogues are recognized for their potential health and environmental hazards.

Key Hazards Associated with Quinoline Derivatives:

Hazard CategoryDescriptionPrimary Concerns
Acute Toxicity Harmful if swallowed or in contact with skin.[1][2]Accidental ingestion or dermal exposure can lead to systemic toxicity.
Skin and Eye Irritation Causes skin irritation and serious eye irritation.[1][2][3]Direct contact can result in inflammation, redness, and pain. Severe eye contact may lead to corneal injury.[4]
Respiratory Irritation May cause respiratory irritation.[1][5]Inhalation of vapors or aerosols can irritate the nose, throat, and lungs.[6]
Carcinogenicity & Mutagenicity Suspected of causing genetic defects and cancer.[2][7][8]Chronic or repeated exposure may have long-term health consequences.
Aquatic Toxicity Toxic to aquatic life with long-lasting effects.[2][7][8]Improper disposal can lead to significant environmental contamination.

Given these potential hazards, 2-(2-Methylphenyl)quinoline must be handled with the utmost care, and all waste generated must be treated as hazardous.

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive PPE strategy is non-negotiable when handling and disposing of 2-(2-Methylphenyl)quinoline. The following PPE is required to create an effective barrier against accidental exposure:

  • Hand Protection: Chemical-resistant gloves, such as nitrile or neoprene, are mandatory. Always inspect gloves for any signs of degradation or punctures before use.[4]

  • Eye Protection: Chemical splash goggles that provide a complete seal around the eyes are essential.[2][4]

  • Body Protection: A laboratory coat must be worn to protect skin and personal clothing from contamination. For tasks with a higher risk of splashing, a chemical-resistant apron is also recommended.[4]

  • Respiratory Protection: All work with 2-(2-Methylphenyl)quinoline should be conducted in a certified chemical fume hood to minimize the risk of inhalation.[7] If there is a potential for generating aerosols or if work must be performed outside of a fume hood, a NIOSH-approved respirator with organic vapor cartridges is necessary.[4][7]

  • Face Protection: When there is a significant risk of splashes, such as during bulk transfers or spill clean-ups, a face shield should be worn in addition to chemical splash goggles.[2]

Spill Management: Immediate and Effective Response

In the event of a spill, a swift and appropriate response is crucial to mitigate exposure and prevent environmental contamination.

Spill Cleanup Protocol:

  • Evacuate and Ventilate: Immediately alert others in the vicinity and evacuate all non-essential personnel from the spill area. Ensure the area is well-ventilated, and if the spill is significant, it may be necessary to evacuate the entire laboratory.[9]

  • Don Appropriate PPE: Before attempting to clean up the spill, don the full complement of PPE as described in the section above.

  • Contain the Spill: For liquid spills, use an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent to contain the spill and prevent it from spreading.[2][7] Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Collect the Absorbed Material: Carefully collect the absorbent material containing the spilled chemical and place it into a clearly labeled, sealable hazardous waste container.[2]

  • Decontaminate the Area: Once the bulk of the spill has been removed, decontaminate the affected surface with a suitable solvent (e.g., isopropanol or ethanol), followed by a thorough wash with soap and water. All materials used for decontamination (e.g., wipes, paper towels) must also be disposed of as hazardous waste.

  • Report the Incident: Report the spill to the laboratory supervisor and follow all institutional procedures for incident reporting.[9]

Proper Disposal Procedures for 2-(2-Methylphenyl)quinoline

The cardinal rule for the disposal of 2-(2-Methylphenyl)quinoline is that it must never be disposed of down the drain or in the regular trash.[1] All waste containing this compound must be collected and managed as hazardous waste.

Step-by-Step Disposal Workflow

The following workflow outlines the systematic process for the safe disposal of 2-(2-Methylphenyl)quinoline waste.

DisposalWorkflow cluster_generation Waste Generation cluster_collection Waste Collection & Segregation cluster_storage Interim Storage cluster_disposal Final Disposal A Solid Waste (Contaminated PPE, Weigh Boats) D Label Hazardous Waste Container (Chemical Name, Hazard Symbols) A->D B Liquid Waste (Unused Solutions, Rinsate) B->D C Sharps Waste (Contaminated Needles, Pipettes) C->D E Segregate from Incompatible Materials (e.g., Strong Oxidizing Agents) D->E Ensure Proper Labeling F Store in Designated Satellite Accumulation Area (SAA) E->F Transfer to SAA G Keep Container Tightly Closed F->G Secure Storage H Arrange for Pickup by Certified Hazardous Waste Contractor G->H Schedule Disposal

Caption: A step-by-step workflow for the proper disposal of 2-(2-Methylphenyl)quinoline waste.

Detailed Protocols:

  • Waste Segregation:

    • Solid Waste: All solid materials contaminated with 2-(2-Methylphenyl)quinoline, including gloves, disposable lab coats, weigh boats, and absorbent materials from spills, must be collected in a designated hazardous waste container.[10] This container should be a durable, leak-proof pail or drum lined with a heavy-duty plastic bag.[10]

    • Liquid Waste: Unused solutions, reaction mixtures, and solvent rinsates containing 2-(2-Methylphenyl)quinoline should be collected in a separate, compatible hazardous waste container.[10] This is typically a solvent-resistant plastic or glass bottle. Do not mix incompatible waste streams. For example, halogenated and non-halogenated solvents should generally be collected separately.[10]

    • Sharps Waste: Any contaminated sharps, such as needles, Pasteur pipettes, or broken glass, must be placed in a designated, puncture-proof sharps container that is also labeled as hazardous chemical waste.[11]

  • Waste Container Labeling:

    • All hazardous waste containers must be clearly and accurately labeled.[10] The label should include:

      • The words "Hazardous Waste"

      • The full chemical name: "2-(2-Methylphenyl)quinoline"

      • An accurate list of all components and their approximate percentages

      • The relevant hazard pictograms (e.g., harmful/toxic, environmental hazard)

      • The date the waste was first added to the container

  • Interim Storage:

    • Waste containers should be stored in a designated Satellite Accumulation Area (SAA) within the laboratory.[10] This area should be clearly marked and away from general laboratory traffic.

    • Ensure that containers are kept tightly closed except when adding waste.[2]

    • Store the waste away from incompatible materials, such as strong oxidizing agents and strong acids.[7]

    • The SAA should have secondary containment to capture any potential leaks or spills.[10]

  • Final Disposal:

    • Once the waste container is full or has reached the institution's time limit for accumulation, arrange for it to be collected by a certified hazardous waste disposal contractor.[7]

    • Never attempt to treat or dispose of this chemical waste on your own. Professional disposal ensures compliance with all local, state, and federal regulations.

Regulatory Compliance: A Non-Negotiable Aspect of Laboratory Safety

The disposal of hazardous waste is strictly regulated by governmental agencies such as the Environmental Protection Agency (EPA) in the United States.[12] These regulations are in place to protect human health and the environment. Failure to comply can result in significant fines and legal repercussions. It is the responsibility of every researcher and laboratory to be aware of and adhere to these regulations. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure that your disposal practices are fully compliant.

By implementing these comprehensive safety and disposal procedures, you are not only ensuring your own safety and that of your colleagues but also upholding the highest standards of scientific integrity and environmental stewardship.

References

  • Fisher Sci. (2005, October 3). Material Safety Data Sheet - Quinoline, 96%. Retrieved from [Link]

  • New Jersey Department of Health. (2010, January). Hazardous Substance Fact Sheet - Quinoline. Retrieved from [Link]

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